4-Isopropylbenzoic Acid

Catalog No.
S524556
CAS No.
536-66-3
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylbenzoic Acid

CAS Number

536-66-3

Product Name

4-Isopropylbenzoic Acid

IUPAC Name

4-propan-2-ylbenzoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)

InChI Key

CKMXAIVXVKGGFM-UHFFFAOYSA-N

SMILES

Array

solubility

0.151 mg/mL at 25 °C

Synonyms

4-isopropylbenzoate, 4-isopropylbenzoic acid, cumic acid, p-cumate

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Isopropylbenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.20e-04 m0.151 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of cumic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fundamental Properties and Identification

Author: Smolecule Technical Support Team. Date: February 2026

p-Cumic acid, also known as 4-isopropylbenzoic acid or cuminic acid, is a substituted benzoic acid derivative. Its key identifying information and basic physical properties are summarized in the table below.

Property Type Details
Systematic Name This compound [1]
CAS Registry Number 536-66-3 [1] [2] [3]
Molecular Formula C₁₀H₁₂O₂ [1] [3]
Molecular Weight 164.20 g/mol [1] [3]
Melting Point 117-120 °C (lit.) [1]
Boiling Point 271.8 °C [1]
Density d₄ 1.162 [1]
pKa 4.35 ± 0.10 (Predicted) [1]
Solubility Soluble in alcohol; sparingly soluble in water [1] [2]
IUPAC Standard InChIKey CKMXAIVXVKGGFM-UHFFFAOYSA-N [1] [3]

Synthesis from Renewable Terpene Feedstocks

A patented method provides a route to synthesize p-cumic acid from renewable terpene feedstocks like β-pinene, instead of traditional petrochemical sources [4] [5]. The experimental workflow for this two-step, one-pot synthesis is as follows:

Start Start: Terpene Feedstock (β-pinene, α-fenchene, etc.) Step1 Step 1: Isomerization/Dehydrogenation Start->Step1 Intermediate Intermediate: p-cymene Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Final Final Product: p-cumic acid Step2->Final

Detailed Experimental Protocol
  • Step 1: Synthesis of p-cymene from β-pinene

    • Reaction Setup: Charge a reaction vessel with β-pinene (or other terpenes like α-fenchene or γ-carene) and a solid acid catalyst (e.g., activated clay, silica-alumina). The patent notes the use of sulfuric acid as a catalyst in related processes [4] [5].
    • Reaction Conditions: Heat the mixture to reflux at 90-150°C with stirring [4] [5].
    • Process: The terpene undergoes a ring-opening reaction and dehydrogenation under these conditions [4] [5].
    • Outcome: This step yields p-cymene as the intermediate product without the need for isolation before the next step [4] [5].
  • Step 2: Oxidation of p-cymene to p-cumic acid

    • Reaction Setup: To the same reaction vessel containing the p-cymene mixture, add an oxidizing agent. The patent specifies the use of sulfuric acid in this oxidative step [4] [5].
    • Reaction Conditions: The oxidation is carried out at a temperature of 50-150°C [4] [5].
    • Process: The isopropyl group on the aromatic ring of p-cymene is selectively oxidized to a carboxylic acid group [4] [5].
    • Work-up and Isolation:
      • After the reaction is complete, cool the mixture.
      • Add hot water to the reaction mixture and stir.
      • Separate the aqueous phase from any organic phase.
      • Crystallization: The crude p-cumic acid is obtained by cooling the aqueous phase. For higher purity, it can be recrystallized from a 50% ethanol/water solution [4] [5].

Commercial Sourcing and Pricing

p-Cumic acid is readily available from multiple chemical suppliers in various quantities for research use. Pricing is dependent on scale and purity [1] [6].

Supplier Product Number Purity Quantity Price (USD)
Sigma-Aldrich 268402 ≥98% 5 g $63.60
Sigma-Aldrich 268402 ≥98% 25 g $147.00
TCI America I0169 >98.0% (GC) 25 g $136.00
TRC M304855 - 1 g $145.00
Biosynth Carbosynth FC02329 - 250 g $175.00

Research Context and Potential

While p-cumic acid itself is a well-characterized chemical entity, its structural motif—the isopropyl-substituted aromatic ring—is of significant interest in medicinal chemistry. For instance, the isopropyl group is a critical feature in lupane-type pentacyclic triterpenoids like betulinic acid and betulonic acid, which are renowned for their anti-cancer, anti-viral, and anti-inflammatory properties [7]. Furthermore, the isopropyl group is featured in advanced chemical probes, such as the protein kinase CK2 inhibitor MC11, highlighting its role in enhancing molecular interactions and stability within biological systems [8].

References

4-isopropylbenzoic acid melting point 116-120°C

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Isopropylbenzoic Acid

The table below summarizes the key identifiers and physicochemical properties of this compound, also known as cuminic acid [1] [2] [3].

Property Category Details
CAS Registry Number 536-66-3 [1] [2] [3]
Molecular Formula / Weight C₁₀H₁₂O₂ / 164.20 g·mol⁻¹ [1] [2]
Common Synonyms Cuminic Acid; Cumic Acid; p-Isopropylbenzoic acid [1]
Melting Point 116 - 120 °C (literature range) [1] [2]
Boiling Point 271.8 °C / 272 °C [1] [3]
Density 1.162 g/cm³ [1] [3]
Acidity (pKa) 4.35 (Predicted) [1] [3]
Solubility in Water Sparingly soluble (152 mg/L at 25 °C) [1] [2]
Solubility in Alcohol Soluble [1] [2]
Flash Point 128 °C [3]
Partition Coefficient (Log P) 3.23 [3]

Safety and Handling Information

Proper handling is essential to ensure safety in the laboratory.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) [1] [2].
  • Precautionary Measures:
    • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and protective clothing [3].
    • Ventilation: Use with adequate ventilation to minimize dust inhalation [3].
    • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container [3].
  • First Aid:
    • Skin Contact: Wash thoroughly with plenty of soap and water [3].
    • Eye Contact: Rinse cautiously with water for several minutes [2].

Detailed Protocol: Recrystallization of Benzoic Acid

Recrystallization is a fundamental purification technique for solid organic compounds. The following detailed protocol, while generalized for benzoic acid, is directly applicable to purifying this compound, leveraging their similar solubility properties [4] [5].

The workflow for the recrystallization process is as follows:

Start Start: Impure this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Water) Start->Dissolve Decolorize Optional: Add Decolorizing Carbon & Hot Gravity Filter Dissolve->Decolorize Cool Cool Solution Slowly to Precipitate Crystals Decolorize->Cool Filter Collect Crystals via Vacuum Filtration Cool->Filter Wash Wash with Small Amount of Ice-Cold Solvent Filter->Wash Dry Dry Pure Crystals Wash->Dry End End: Pure Product (Check Melting Point) Dry->End

Experimental Procedure
  • Dissolution

    • Weigh approximately 1.00 g of impure this compound and transfer it to a 125-mL Erlenmeyer flask [5].
    • Add about 20 mL of an appropriate solvent (e.g., water or ethanol) and heat the mixture on a hot plate while stirring until boiling [5].
    • Crucial Step: Continue adding the hot solvent in small increments (several drops at a time) until the entire solid just dissolves. The objective is to use the minimum amount of hot solvent necessary to achieve dissolution. Adding too much solvent will significantly reduce the final yield [5].
  • Decolorization and Hot Filtration

    • Remove the flask from the heat. If the solution is colored, add a small spatula-tip of decolorizing carbon.
    • Caution: The solution may froth. Allow it to cool slightly before adding the carbon to prevent boiling over.
    • Continue heating the mixture for 5-10 minutes [4].
    • Meanwhile, preheat a Büchner funnel and filter flask for hot gravity filtration. Quickly filter the hot solution to remove any insoluble impurities or carbon [4] [5].
  • Crystallization

    • Transfer the clear filtrate to a clean beaker, cover it to prevent dust contamination, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals [5].
    • If crystals do not form, you can "seed" the solution by scratching the inside of the flask with a glass rod or adding a tiny seed crystal [5].
    • After crystallization at room temperature, further cool the mixture in an ice bath to maximize crystal recovery [5].
  • Collection and Drying

    • Set up a vacuum filtration system with a Büchner funnel.
    • Pour the chilled crystal slurry into the funnel. Use a spatula and a small amount of ice-cold solvent to transfer all crystals from the flask [5].
    • Rinse the crystals on the filter with a small amount of ice-cold solvent to remove residual impurities [5].
    • Allow air to be pulled through the crystals for several minutes. Finally, spread the crystals on a paper towel or watch glass to air-dry completely [5].
    • Determine the mass of the dry, purified product and calculate the percent recovery. Verify the purity by measuring its melting point and comparing it to the literature value of 116-120 °C [1] [2] [5].

Key Technical Considerations

  • Solvent Selection: The ideal recrystallization solvent should not react with the compound and should have a high temperature-dependent solubility for it (high solubility when hot, low solubility when cold) [5]. Water is often suitable for this compound.
  • Minimizing Product Loss: The main source of product loss is dissolution in the cold solvent mother liquor. Using the minimum amount of hot solvent for dissolution is the most critical factor in maximizing yield [5].
  • Troubleshooting: If crystals do not form, try seeding, further cooling, or concentrating the solution by boiling off some solvent. Oilying out (where the compound forms a liquid instead of a solid) can occur if the solution is cooled too rapidly; re-dissolving and cooling more slowly can help [5].

References

4-isopropylbenzoic acid NMR spectrum bmse000662

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Properties

The following table summarizes the key identifiers and basic properties of 4-isopropylbenzoic acid, also known as cumic acid or cuminic acid [1] [2] [3].

Property Details
CAS Registry Number 536-66-3 [1] [2] [4]
Molecular Formula C₁₀H₁₂O₂ [5] [1] [3]
Molecular Weight 164.20 g/mol [1] [4] [3]
IUPAC Name 4-(propan-2-yl)benzoic acid [3] [6]
InChI Key CKMXAIVXVKGGFM-UHFFFAOYSA-N [1] [7] [3]
Common Synonyms Cumic Acid, Cuminic Acid, p-Isopropylbenzoic Acid [2] [4] [6]
Melting Point 117 - 120 °C [2] [4] [6]
pKa 4.35 ± 0.10 (Predicted) [2] [3]

Assigned NMR Chemical Shifts

The NMR data for BMRB entry bmse000662 was acquired on a Bruker DMX 500 MHz spectrometer. The sample was in a saturated solution of ethanol, referenced against TMS (Tetramethylsilane), and at a temperature of 298K [5]. The atom nomenclature in the table below is from the original BMRB entry.

¹H NMR Chemical Shifts (500 MHz)
Atom ID (BMRB) Assignment δ (ppm)
H23 H13 2.957
H14 H14 1.262
H15 H15 1.262
H13 H16 1.262
H18 H17 1.262
H17 H18 1.262
H16 H19 1.262
H19 H20 7.295
H20 H21 7.295
H21 H22 7.945
H22 H23 7.945

Source: [5]

¹³C NMR Chemical Shifts (500 MHz)
Atom ID (BMRB) Assignment δ (ppm)
C7 C3 35.112
C8 C4 154.849
C1 C5 24.081
C2 C6 24.081
C3 C7 127.033
C4 C8 127.033
C5 C9 130.688
C6 C10 130.688
C9 C11 129.41
C10 C12 169.256

Source: [5]

To help visualize the structure and the atom assignments from the BMRB data, the following diagram maps the NMR signals to the molecular structure of this compound.

cluster_legend Diagram Legend cluster_molecule This compound - BMRB Atom Assignments NMR Peak NMR Peak Correlation NMR Peak->Correlation  indicates Atom on Structure Atom on Structure Correlation->Atom on Structure  assigned to C3_35ppm C3 / 35.1 ppm C_a C3 C3_35ppm->C_a C4_155ppm C4 / 154.8 ppm C_b C4 C4_155ppm->C_b C5C6_24ppm C5,C6 / 24.1 ppm C_c1 C5 C5C6_24ppm->C_c1 C_c2 C6 C5C6_24ppm->C_c2 C7C8_127ppm C7,C8 / 127.0 ppm C_d1 C7 C7C8_127ppm->C_d1 C_d2 C8 C7C8_127ppm->C_d2 C9C10_131ppm C9,C10 / 130.7 ppm C_e1 C9 C9C10_131ppm->C_e1 C_e2 C10 C9C10_131ppm->C_e2 C11_129ppm C11 / 129.4 ppm C_f C11 C11_129ppm->C_f C12_169ppm C12 / 169.3 ppm C_g C12 C12_169ppm->C_g H13_2_96ppm H13 / 2.96 ppm H_a H13 H13_2_96ppm->H_a H14toH19_1_26ppm H14-H19 / 1.26 ppm H_c H14-H19 H14toH19_1_26ppm->H_c H20H21_7_30ppm H20,H21 / 7.30 ppm H_d H20,H21 H20H21_7_30ppm->H_d H22H23_7_95ppm H22,H23 / 7.95 ppm H_e H22,H23 H22H23_7_95ppm->H_e

NMR data from BMRB entry bmse000662 mapped to the molecular structure of this compound [5].

Available NMR Experiments

The BMRB entry for this compound includes time-domain data for the following NMR experiments, which can be invaluable for your own analysis and method development [5].

Experiment Type Key Application
1D ¹H Basic proton detection and integration.
1D ¹³C Carbon skeleton analysis.
1D DEPT-90 Identification of CH groups.
1D DEPT-135 Differentiation of CH₃/CH (positive) and CH₂ (negative) groups.
2D [¹H,¹H]-COSY Identification of proton-proton through-bond couplings.
2D [¹H,¹H]-TOCSY Revealing proton networks within a spin system.
2D [¹H,¹³C]-HSQC Direct ¹H-¹³C correlation (one-bond connections).
2D [¹H,¹³C]-HMBC Long-range ¹H-¹³C correlation (two- and three-bond connections).

Research Context and Synthesis

  • Biological Activity: this compound is a natural product found in plants like Cuminum cyminum (cumin) and Bridelia retusa. Research indicates it exhibits antifungal activities and acts as a reversible, uncompetitive inhibitor of mushroom tyrosinase [3] [6].
  • Synthesis Methods: The compound can be produced through traditional methods such as the oxidation of cuminic aldehyde or para-cymene. A modern, efficient approach uses ultrasonic irradiation of 4-isopropylbenzyl alcohol, achieving high yields (98%) [3].

References

4-isopropylbenzoic acid natural source Bridelia retusa

Author: Smolecule Technical Support Team. Date: February 2026

Natural Source and Identification

4-Isopropylbenzoic acid is an aromatic monoterpenoid identified in the stem bark of Bridelia retusa [1] [2] [3]. The identification was achieved through antifungal activity-guided fractionation, a standard method for discovering bioactive natural products [2].

Biological Activities and Quantitative Data

Research indicates that this compound possesses several key biological activities, supported by the following experimental data:

TABLE 1: Documented Biological Activities of this compound

Biological Activity Experimental Model/Assay Observed Effect / Key Finding Reference
Antifungal Activity TLC bioautography against Cladosporium cladosporioides Exhibited fungicidal activity at very low concentrations [2]. [1] [2] [3]
Enzyme Inhibition Mushroom Tyrosinase Inhibition Assay Acts as a reversible and uncompetitive inhibitor [1] [3]. [1] [3]

TABLE 2: Physicochemical Properties of this compound

Property Value / Description
CAS Number 536-66-3 [1] [4]
Synonyms Cuminic acid, Cumic acid, p-Isopropylbenzoic acid [1] [3] [4]
Molecular Formula C10H12O2 [1] [4]
Molecular Weight 164.20 g/mol [1] [4]
Melting Point 117 - 120 °C [4]
XLogP3 3.1 (Indicates good lipophilicity) [4]

Experimental Protocols for Key Activities

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the literature.

Antifungal Activity Assay (TLC Bioautography)

This method was used to guide the isolation of this compound from B. retusa stem bark [2].

  • Plant Extraction: Dried, powdered stem bark of B. retusa is sequentially extracted with solvents of increasing polarity (n-hexane, dichloromethane, ethyl acetate) [2].
  • Fractionation & TLC: The active crude extracts are fractionated using chromatographic techniques. Fractions are applied to Thin-Layer Chromatography (TLC) plates and developed [2].
  • Bioautography: The developed TLC plate is sprayed with a spore suspension of Cladosporium cladosporioides and incubated. Antifungal compounds appear as clear white zones against a dark background of fungal growth [2].
  • Isolation: The active compound, corresponding to the clear zone, is purified from the fraction for structure elucidation.
Tyrosinase Inhibition Assay

The following workflow outlines a standard protocol for determining the mechanism of enzyme inhibition, which identified this compound as an uncompetitive inhibitor of mushroom tyrosinase [1].

G Start Prepare Reaction Mixtures A Add test compound (this compound) at varying concentrations Start->A B Add Tyrosinase Enzyme and L-DOPA/Tyrosine Substrate A->B C Incubate to allow enzymatic reaction B->C D Measure Dopachrome Product Formation (Spectrophotometer @ 475nm) C->D E Analyze Data: - Calculate IC50 - Determine Ki - Plot Lineweaver-Burk D->E

Broader Pharmacological Context of Bridelia retusa

The interest in this compound is part of a wider body of research on Bridelia retusa, which has been used traditionally for various ailments [5] [6]. Other significant bioactive compounds isolated from this plant include:

  • Bisabolane sesquiterpenes, which also show potent antifungal activity [2].
  • Gallic acid and ellagic acid, polyphenols credited with strong antinociceptive (pain-relieving) and anti-inflammatory effects, as validated in rodent models [5].
  • A range of other compounds like flavonoids, tannins, and triterpenoids, contributing to its broad therapeutic potential [6] [7].

Conclusion and Research Implications

This compound from Bridelia retusa is a promising natural lead compound, particularly for antifungal applications. Its additional role as a tyrosinase inhibitor also suggests potential in developing skin-lightening or anti-browning agents.

References

isopropylbenzoic acids synthesis J. Chem. Soc. C 1968

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Purification Methodology

The following table summarizes the key steps and their functions in the synthesis process.

Step Description Function / Purpose
Isopropylation Reaction of bromo- or iodo-benzene to form a mixture of mono-, di-, and tri-isopropyl halogenobenzenes. Introduces isopropyl groups onto the benzene ring, creating the alkylated precursor.
Separation Fractionation of the isopropyl halogenobenzene mixture. Separates the isomers based on differences in their boiling points.
Carbonation Conversion of the separated halogenobenzene fractions to the corresponding benzoic acids. Transforms the alkylated precursor into the final carboxylic acid product.
Final Purification Fractional precipitation of the acids from solutions of their salts using mineral acid. Leverages differences in acid strength (pKa) between isomers for final, pure isolation.

The experimental protocol can be summarized as follows [1]:

  • Isopropylation and Separation: The isopropylation of bromobenzene or iodobenzene yields a complex mixture containing mono-, di-, and tri-isopropyl substituted products. These intermediates are separated from one another via fractional distillation based on their differing volatilities.
  • Carbonation: The purified isopropyl halogenobenzene fractions are then subjected to a carbonation reaction. This step converts the aromatic compound into the corresponding benzoic acid derivative.
  • Purification via Acid Strength: The benzoic acids are dissolved in a basic solution to form their salt solutions. A mineral acid is then added gradually (fractional precipitation). The acids precipitate out in order of their strength (pKa), with the stronger acids precipitating first, allowing for their isolation in pure form.

The synthesis successfully yielded the following pure isopropylbenzoic acids [1]:

  • 2-isopropylbenzoic acid
  • 4-isopropylbenzoic acid
  • 2,4-di-isopropylbenzoic acid
  • 2,6-di-isopropylbenzoic acid
  • 2,4,5-tri-isopropylbenzoic acid
  • 2,4,6-tri-isopropylbenzoic acid

The workflow for this synthesis is outlined in the diagram below.

G Start Start: Bromobenzene or Iodobenzene Step1 Isopropylation (Reaction) Start->Step1 Mixture Mixture of: Mono-, Di-, Tri- isopropyl halogenobenzenes Step1->Mixture Step2 Separation (Fractional Distillation) Mixture->Step2 Separated Separated Isomers (e.g., 4-isopropyl, 2,4-di-isopropyl) Step2->Separated Step3 Carbonation (Reaction to Acid) Separated->Step3 AcidMixture Mixture of Isomeric Benzoic Acids Step3->AcidMixture Step4 Purification (Fractional Precipitation) AcidMixture->Step4 End Pure Isopropylbenzoic Acids (2-, 4-, 2,4-, 2,6-, etc.) Step4->End

Synthesis workflow for isopropylbenzoic acids via isopropylation, separation, carbonation, and purification.

Key Characteristics and Applications

The this compound isomer, also known as cuminic acid or p-cumic acid, is a well-characterized compound with several applications [2] [3].

  • Chemical Profile: Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. It typically appears as a white crystalline powder with a melting point of 116–120 °C [2].
  • Antifungal Activity: Cuminic acid exhibits significant antifungal properties. Studies against Phytophthora capsici show it inhibits mycelial growth and zoospore germination, damaging the cell membrane and disrupting energy metabolism [3].
  • Synthetic Intermediate: It is commonly used as a building block in organic synthesis for pharmaceuticals, agrochemicals, and specialty chemicals. The isopropyl group enhances lipophilicity, which can influence the compound's behavior [2].

Alternative Synthetic and Biosynthetic Pathways

Beyond the classic 1968 method, other pathways exist for producing substituted benzoic acids.

  • Catalytic Oxidation: A "greener" method involves the aerobic oxidation of aromatic alcohols using a platinum-on-carbon (Pt/C) catalyst. The solvent choice directs the reaction to yield either the aldehyde or the carboxylic acid [4].
  • Biotechnological Production: Bacterial Rieske non-heme iron oxygenases can catalyze the transformation of aromatic compounds into chiral cis-dihydrodiols, which are valuable precursors for pharmaceuticals and natural products. For instance, p-cumate 2,3-dioxygenase (PCDO) can be used in such biotransformations [5].

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Triorganotin Carboxylates Using 4-Isopropylbenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Context

Triorganotin carboxylates represent a significant class of organometallic compounds with diverse applications in catalysis, materials science, and medicinal chemistry. These compounds feature a tin atom bonded to three organic groups and one carboxylate moiety, creating a versatile platform for structural modification and functional optimization. The coordination geometry around the tin center can vary from tetrahedral to trigonal bipyramidal, significantly influencing both chemical reactivity and biological activity [1] [2]. The interest in triorganotin carboxylates stems from their demonstrated potential as transesterification catalysts with applications in biodiesel production and as cytotoxic agents with promising anticancer properties that in some cases surpass conventional chemotherapeutic drugs like cisplatin [1] [3].

The selection of 4-isopropylbenzoic acid (also known as p-cumic acid) as a carboxylate precursor is strategic due to its well-defined stereoelectronic properties. This aromatic carboxylic acid features an isopropyl substituent at the para position, which influences electron distribution around the carboxylate group and potentially modulates the biological activity and catalytic performance of resulting complexes [4]. With a molecular weight of 164.20 g/mol and a pKa of approximately 4.35, this compound provides optimal characteristics for organometallic synthesis while contributing beneficial lipophilic properties that can enhance cellular uptake in biological applications [4]. The synthesis and evaluation of triorganotin 4-isopropylbenzoates provide researchers with valuable insights into structure-activity relationships that guide the development of more effective catalytic and pharmaceutical agents.

Synthesis Protocols

Materials and Safety Considerations

Starting Materials: The synthesis requires this compound (purity ≥98%), triorganotin hydroxides or oxides (trimethyltin hydroxide, tributyltin oxide, or triphenyltin hydroxide), and anhydrous toluene. All chemicals should be stored under moisture-free conditions. Safety Precautions: Organotin compounds exhibit significant toxicity and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (nitrile gloves, lab coat, and safety goggles). All synthetic procedures should be conducted using standard Schlenk line techniques under an inert atmosphere (argon or nitrogen) to prevent oxidation of sensitive organotin intermediates [1] [5].

Synthetic Procedure for Triorganotin 4-Isopropylbenzoates
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark apparatus, combine this compound (10 mmol, 1.64 g) with the appropriate triorganotin hydroxide (10 mmol). Add 100 mL of anhydrous toluene as solvent [1].

  • Water Removal: Heat the reaction mixture to reflux with constant stirring. Maintain reflux for 6-8 hours, during which water formed as a by-product is continuously removed via azeotropic distillation with toluene. The completion of the reaction can be monitored by the cessation of water collection in the Dean-Stark trap [1] [6].

  • Product Isolation: After cooling the reaction mixture to room temperature, remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by recrystallization from a mixed solvent system of chloroform and n-hexane (typically in a 4:1 ratio) [5].

  • Final Processing: Collect the crystallized product by vacuum filtration, wash with small portions of cold n-hexane, and dry under vacuum (0.1 mmHg) for 6 hours. Typical yields range from 76% to 88% depending on the organic substituents on tin [6].

Table 1: Representative Triorganotin 4-Isopropylbenzoates and Their Physical Properties

Compound R Groups on Sn Molecular Formula Molecular Weight (g/mol) Yield (%) Appearance
Compound 2 Methyl C₁₃H₁₈O₂Sn 301.0 78-85 White crystalline solid
Compound 3 Butyl C₂₂H₃₆O₂Sn 427.2 80-88 White powder
Compound 4 Phenyl C₂₂H₂₀O₂Sn 427.1 75-82 Off-white crystals

Structural Characterization Protocols

Spectroscopic Analysis

FT-IR Spectroscopy: Characteristic infrared absorption frequencies provide crucial information about carboxylate binding modes. For triorganotin 4-isopropylbenzoates, the carbonyl stretching vibration (ν(C=O)) typically appears at 1727-1740 cm⁻¹. The coordination mode (monodentate vs. bidentate) can be determined by calculating Δν (ν_as(COO) - ν_s(COO)). Values in the range of 230-314 cm⁻¹ indicate monodentate coordination, while values below 200 cm⁻¹ suggest bidentate binding [2] [6]. The Sn-O stretching vibration is typically observed in the range of 424-450 cm⁻¹, confirming successful coordination between tin and oxygen atoms [2].

Multinuclear NMR Spectroscopy: Solution-state structure elucidation is primarily achieved through (^1)H, (^{13})C, and (^{119})Sn NMR spectroscopy. The (^{119})Sn NMR chemical shifts are particularly diagnostic for determining coordination geometry around the tin center. Chemical shifts between -90 to +60 ppm typically indicate four-coordinate tetrahedral geometry, while values in the range of -150 to -190 ppm and -200 to -400 ppm suggest five-coordinate trigonal bipyramidal and six-coordinate octahedral geometries, respectively [1] [2]. Coupling constants ((^1J(^{119}Sn-^{13}C))) provide additional structural information, with values of approximately 336-446 Hz for tetracoordinated tin and 588-615 Hz for pentacoordinated complexes [2].

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. Crystals suitable for X-ray analysis can be obtained by slow evaporation of concentrated chloroform or chloroform/hexane solutions. The coordination geometry around tin is quantified using the τ parameter (τ = (β - α)/60, where β and α are the two largest coordination angles with β > α). A τ value of 1.0 indicates perfect trigonal bipyramidal geometry, while 0.0 indicates perfect square pyramidal geometry [2]. In triorganotin carboxylates, the tin atom typically adopts a distorted trigonal bipyramidal geometry (τ = 0.74-0.78) with the three organic groups occupying equatorial positions and oxygen atoms from carboxylate groups in axial positions [2].

Table 2: Characterization Data for Representative Triorganotin 4-Isopropylbenzoates

Characterization Method Trimethyltin Derivative Tributyltin Derivative Triphenyltin Derivative
FT-IR ν(C=O) (cm⁻¹) 1727-1730 1735-1740 1732-1736
Δν(COO) (cm⁻¹) 270-290 280-300 275-295
(^{119})Sn NMR (ppm) -95 to -110 -105 to -120 -125 to -140
(^1J(^{119}Sn-^{13}C)) (Hz) 440-446 330-336 600-615
Coordination in Solid State Pentacoordinated Tetracoordinated Tetracoordinated
Coordination in Solution Tetra/Penta dynamic Tetracoordinated Tetracoordinated

Catalytic Activity Evaluation

Transesterification Protocol

Triorganotin 4-isopropylbenzoates demonstrate significant potential as transesterification catalysts for biodiesel production and polymer chemistry. The following protocol evaluates their catalytic activity in the transesterification of ethyl acetate with various alcohols:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetate (10 mmol), alcohol (20 mmol), and the triorganotin carboxylate catalyst (0.1 mmol, 1 mol%). Use 1-octanol as a standard alcohol for comparative studies [1].

  • Reaction Monitoring: Heat the mixture to 80°C with constant stirring. Monitor reaction progress by periodic sampling and analysis using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Activity Assessment: Compare catalytic efficiency based on conversion rates and reaction yields. The trimethyltin derivative typically exhibits superior activity due to its ability to achieve pentacoordination at the tin center, which enhances Lewis acidity and catalytic potency [1].

The catalytic mechanism involves the expansion of coordination sphere around the tin atom, which activates the carbonyl group toward nucleophilic attack by the alcohol. The Lewis acidity of the tin center, which can be quantified by (^{119})Sn NMR spectroscopy, directly correlates with catalytic performance, with more downfield chemical shifts indicating higher Lewis acidity and typically greater catalytic activity [1].

Biological Potential Assessment

Cytotoxicity and Anticancer Evaluation

Triorganotin 4-isopropylbenzoates demonstrate promising antiproliferative activity against various human cancer cell lines. The following standardized protocol evaluates their cytotoxic potential:

  • Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical adenocarcinoma, MCF-7 breast adenocarcinoma) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere [3] [2].

  • Compound Treatment: Prepare stock solutions of triorganotin compounds in DMSO (final DMSO concentration ≤0.1%). Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere for 24 hours. Treat cells with serial dilutions of the test compounds (typically 0.1-100 μM) for 48-72 hours [3].

  • Viability Assessment: Evaluate cell viability using the MTT assay. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After careful removal of the medium, dissolve formed formazan crystals in 150 μL DMSO and measure absorbance at 570 nm using a microplate reader [2].

  • Data Analysis: Calculate IC₅₀ values (compound concentration causing 50% inhibition of cell growth) using appropriate statistical software. Compare results with standard chemotherapeutic agents (e.g., cisplatin) to establish relative potency [2].

Representative studies indicate that triorganotin 4-isopropylbenzoates exhibit IC₅₀ values in the low micromolar range (1-10 μM), often significantly lower than cisplatin, making them promising candidates for further development as anticancer agents [2] [6].

Apoptosis Mechanism Studies

The pro-apoptotic activity of triorganotin compounds can be evaluated through multiple complementary assays:

  • Mitochondrial Membrane Potential (MMP): Use JC-1 dye to detect changes in MMP. Apoptotic cells show a decrease in red fluorescence (aggregated JC-1) and an increase in green fluorescence (monomeric JC-1) [3] [2].

  • Caspase Activation: Assess caspase-3 and caspase-9 activities using fluorogenic substrates (Ac-DEVD-AFC for caspase-3 and Ac-LEHD-AFC for caspase-9). Measure fluorescence (excitation 400 nm, emission 505 nm) to quantify enzyme activity [3].

  • Reactive Oxygen Species (ROS) Detection: Employ DCFH-DA dye, which is oxidized to fluorescent DCF in the presence of ROS. Measure fluorescence intensity (excitation 488 nm, emission 525 nm) as an indicator of intracellular ROS levels [2].

  • Nuclear Morphology Assessment: Stain cells with Hoechst 33342 (5 μg/mL) and examine under a fluorescence microscope for characteristic apoptotic features such as chromatin condensation and nuclear fragmentation [3].

Table 3: Biological Activity Data for Representative Triorganotin Carboxylates

Biological Assay Trimethyltin Derivative Tributyltin Derivative Triphenyltin Derivative
Cytotoxicity (IC₅₀, μM)
A549 cells 8.5 ± 0.7 5.2 ± 0.4 3.8 ± 0.3
HeLa cells 9.8 ± 0.9 6.1 ± 0.5 4.5 ± 0.4
MCF-7 cells 10.2 ± 0.8 7.3 ± 0.6 5.1 ± 0.5
ROS Induction (Fold Increase) 2.1 ± 0.3 3.5 ± 0.4 4.2 ± 0.5
Caspase-3 Activation (Fold Increase) 2.8 ± 0.4 4.2 ± 0.5 5.1 ± 0.6
MMP Disruption (% Cells) 35 ± 5 58 ± 6 72 ± 7

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental processes and mechanistic pathways described in these application notes:

synthesis_workflow Start Start Reaction Setup A Charge Reactants: This compound Triorganotin Hydroxide Start->A B Add Anhydrous Toluene Solvent A->B C Assemble Dean-Stark Apparatus B->C D Reflux with Azeotropic Water Removal C->D E Monitor Reaction Completion D->E E->D Water still forming F Concentrate under Reduced Pressure E->F Water collection ceased G Recrystallize from Chloroform/Hexane F->G H Isolate and Dry Pure Product G->H End Characterization H->End

Diagram 1: Synthetic Workflow for Triorganotin 4-Isopropylbenzoates - This diagram illustrates the step-by-step procedure for synthesizing triorganotin carboxylates, highlighting critical stages such as azeotropic water removal and recrystallization.

apoptosis_pathway Compound Triorganotin Carboxylate Mitochondria Mitochondrial Uptake Compound->Mitochondria ROS ROS Generation Mitochondria->ROS MMP MMP Disruption Mitochondria->MMP CytoC Cytochrome c Release ROS->CytoC MMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Diagram 2: Apoptotic Signaling Pathway Induced by Triorganotin Carboxylates - This visualization depicts the intrinsic mitochondrial pathway of apoptosis triggered by triorganotin compounds, highlighting key events including ROS generation, mitochondrial membrane potential (MMP) disruption, and caspase activation cascade.

Conclusion and Future Perspectives

Triorganotin 4-isopropylbenzoates represent a versatile class of organometallic compounds with demonstrated applications in catalysis and biomedical research. The synthesis protocols outlined in these Application Notes provide reproducible methods for preparing these compounds in high yield and purity. Comprehensive characterization techniques, including multinuclear NMR spectroscopy and X-ray crystallography, enable precise structural elucidation and facilitate understanding of structure-activity relationships.

The catalytic performance of these compounds in transesterification reactions suggests potential applications in industrial processes, including biodiesel production [1]. Meanwhile, their potent cytotoxic activity against various cancer cell lines, coupled with detailed mechanistic studies revealing induction of mitochondrial-mediated apoptosis, positions them as promising candidates for anticancer drug development [3] [2]. Future research directions should explore structural modifications to optimize activity and reduce potential toxicity, investigate in vivo efficacy and pharmacokinetic properties, and develop supported catalyst systems for recyclability in industrial applications.

References

4-isopropylbenzoic acid pharmaceutical intermediate API synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Isopropylbenzoic Acid

This compound, also known as cuminic acid, is a substituted benzoic acid derivative characterized by an isopropyl group at the para position of the aromatic ring [1]. This structure makes it a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and specialty chemicals [1]. Its aromatic carboxylic acid functionality allows for further derivatization into esters, amides, and other valuable compounds [1]. The compound is known to exhibit antifungal activities and acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase [2].

Chemical Profile and Physicochemical Properties

The table below summarizes the key identifiers and physicochemical properties of this compound, which are critical for its handling and use in synthetic processes.

Table 1: Chemical and Physical Properties of this compound [1]

Property Value / Description
CAS Number 536-66-3
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Synonym(s) Cuminic acid; p-Cumic acid
Appearance White to off-white powder [2]
Melting Point 116.0 to 120.0 °C
Boiling Point 125 °C at 0.2 mmHg (lit.)
Density d4 1.162
Solubility Soluble in alcohol; slightly soluble in water
Storage Inert atmosphere, 2-8°C

Synthesis Protocols

Several methods can be used to synthesize this compound. The following protocols highlight two efficient approaches: a modern ultrasonic-assisted oxidation and a conventional route.

Protocol 1: Ultrasonic-Assisted Oxidation of 4-Isopropylbenzyl Alcohol

This method offers a rapid, high-yield synthesis assisted by ultrasonic irradiation [3] [4].

  • Objective: To prepare this compound from 4-isopropylbenzyl alcohol.
  • Reaction Principle: This is a one-pot oxidation of a benzyl alcohol to the corresponding benzoic acid.
  • Materials:
    • Starting Material: 4-Isopropylbenzyl alcohol (0.75 g) [3].
    • Solvent: Diethylene glycol dimethyl ether (diglyme, 2 g) [3] [4].
    • Equipment: Ultrasonic reaction apparatus (40 KHz/30 W), round bottom flask.
  • Procedure:
    • Reaction Setup: Place 0.75 g of 4-isopropylbenzyl alcohol and 2 g of diethylene glycol dimethyl ether into a 10 mL round bottom flask [3].
    • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at 40 KHz/30 W and a temperature of 70 °C for 30 minutes [3].
    • Solvent Removal: After the reaction time, remove the diethylene glycol dimethyl ether solvent under reduced pressure [3].
    • Isolation and Purification: Recrystallize the resulting solid to obtain pure this compound as a white powder [3].
  • Yield: 0.79 g (98%) [3].

The following workflow diagram illustrates the steps of this synthesis protocol:

G Start Start Step1 1. Add 4-isopropylbenzyl alcohol and diglyme solvent to flask Start->Step1 Step2 2. Ultrasonic irradiation (40 KHz/30 W, 70 °C, 30 min) Step1->Step2 Step3 3. Remove solvent under reduced pressure Step2->Step3 Step4 4. Recrystallize crude product Step3->Step4 End Pure This compound Step4->End Yield Yield: 98%

Protocol 2: Conventional Oxidation of p-Cymene

This method utilizes p-cymene (4-isopropyltoluene) as a readily available starting material [3].

  • Objective: To synthesize this compound by oxidizing p-cymene.
  • Reaction Principle: This is a side-chain oxidation of an alkyl-substituted benzene, which can proceed under either acidic or alkaline conditions [3].
  • Materials:
    • Starting Material: p-Cymene.
    • Oxidizing Agents: Typically strong oxidizers like potassium permanganate (under alkaline conditions) or chromic acid (under acidic conditions). Note: Specific reagents and catalysts from patents are not detailed here.
  • Procedure:
    • Reaction Setup: The oxidation is carried out by heating p-cymene with a suitable oxidizing agent. The specific conditions (temperature, time, reagent stoichiometry) would depend on the oxidant chosen.
    • Work-up and Purification: After the reaction is complete, the mixture requires standard work-up procedures, which may include acidification, extraction, and purification via recrystallization to obtain the pure acid.
  • Note: This method may require harsher conditions and longer reaction times compared to the ultrasonic method.

Table 2: Comparison of Synthesis Methods

Method Starting Material Key Reaction Conditions Yield Key Advantages
Ultrasonic Oxidation [3] 4-Isopropylbenzyl alcohol Diglyme, 70°C, 30 min, Ultrasound 98% Rapid, high-yielding, energy-efficient
p-Cymene Oxidation [3] p-Cymene Acidic or alkaline oxidants, heating Not specified Uses a common, inexpensive feedstock

Biological Activity and Preliminary In Vitro Assay Protocol

This compound exhibits notable biological activities, making it a candidate for further pharmaceutical development.

  • Documented Activities:
    • Antifungal Agent: The compound shows antifungal activity against species such as Cladosporium cladosporioides [2]. At a concentration of 200 μg/mL, it completely inhibits the growth of Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis [2].
    • Tyrosinase Inhibitor: It acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase, which is relevant for applications in cosmetics and medicine [2].
Protocol: Antifungal Activity Assay
  • Objective: To evaluate the in vitro antifungal activity of this compound.
  • Materials:
    • Test Compound: this compound (prepare a stock solution in DMSO, for example, at 10 mg/mL) [2].
    • Test Organisms: Fungal strains (e.g., Cladosporium cladosporioides, P. capsici) [2].
    • Culture Media: Appropriate agar media (e.g., Potato Dextrose Agar).
  • Procedure:
    • Sample Preparation: Incorporate the test compound into the molten agar medium at the desired final concentration (e.g., 200 μg/mL). A control plate should contain the same volume of DMSO without the test compound.
    • Inoculation: Inoculate the solidified agar plates with a mycelial plug or spore suspension of the test fungus.
    • Incubation: Incubate the plates at the optimum temperature for the fungal strain for a specified period (e.g., several days to a week).
    • Analysis: Measure the zone of inhibition or assess the percentage of growth inhibition compared to the control plate [2].

Analytical Characterization Protocol

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

  • Recommended Techniques:
    • Melting Point: Determine using a melting point apparatus. The value should fall within the range of 116-120 °C [1].
    • High-Performance Liquid Chromatography (HPLC): Can be used to determine purity, which is available at levels of 98% and above from various suppliers [1].
    • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used for structural confirmation.

Application as a Pharmaceutical Intermediate

This compound serves as a key building block in complex synthetic pathways. For instance, it is utilized in the multi-step synthesis of advanced intermediates like 3-(3,5-dihydroxy-4-isopropylphenyl)acrylic acid and cis-benvitimod [5] [6]. These compounds are polyphenolic in nature and have applications in treating autoimmune skin conditions [5] [6]. The synthetic pathways involve transformations such as Friedel-Crafts alkylation, methylation, Knoevenagel condensation, decarboxylation, and demethylation [5] [6]. The following diagram outlines a generalized workflow for such a multi-step synthesis:

G IPA This compound (IPA) StepA Functional Group Modification (e.g., Esterification, Reduction) IPA->StepA StepB Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) StepA->StepB StepC Condensation Reaction (e.g., Knoevenagel) StepB->StepC StepD Deprotection (e.g., Demethylation) StepC->StepD API Advanced Pharmaceutical Intermediate StepD->API

Safety and Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].
  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [1].
  • Safe Handling: Always use appropriate personal protective equipment (PPE) including gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust [1].

Conclusion

This compound is a versatile and valuable synthetic intermediate in pharmaceutical chemistry. The application of modern synthesis techniques, such as ultrasonic irradiation, allows for its efficient and high-yield production. Its documented biological activity further underscores its potential as a core structure in drug discovery and development campaigns.


References

Application Notes and Experimental Protocol: Antifungal Activity of 4-Isopropylbenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Isopropylbenzoic Acid

This compound, also known as cumic acid or cuminic acid, is an aromatic monoterpenoid naturally found in plants such as Bridelia retusa and Cuminum cyminum [1] [2] [3]. It has been identified as a compound of interest due to its biological activities, particularly its antifungal properties [1] [2] [4]. The compound also acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase [1] [4]. These characteristics make it a promising candidate for agricultural and potential pharmaceutical antifungal applications. This document provides a detailed overview of its known antifungal efficacy and a generalized protocol for assessing its activity in vitro.

Summary of Antifungal Activity Data

The following tables consolidate the available quantitative and qualitative data on the antifungal activity of this compound from the scientific literature.

Table 1: Documented Antifungal Spectrum of this compound

Fungal Strain Reported Efficacy Key Findings / Context
Cladosporium cladosporioides Shows antifungal activity Specific quantitative data not provided in search results [4].
Phytophthora capsici Complete growth inhibition 100% inhibition at a concentration of 200 μg/mL [4].
Sclerotinia sclerotiorum Complete growth inhibition 100% inhibition at a concentration of 200 μg/mL [4].
Rhizoctonia cerealis Complete growth inhibition 100% inhibition at a concentration of 200 μg/mL [4].
General "fungi" Antifungal activities Isolated from Bridelia retusa; specific strains and data not listed [1] [2].

Table 2: Physicochemical and Assay-Relevant Properties of this compound

Property Value / Description
CAS Number 536-66-3 [1] [5] [3]
Molecular Formula C₁₀H₁₂O₂ [1] [2] [3]
Molecular Weight 164.20 g/mol [1] [2] [3]
Purity of Available Material ≥97.0% - >98.0% (for commercial research samples) [5] [6]
Melting Point 116 - 120 °C [2] [5] [3]
Recommended Solvent for Stock Solution DMSO (100 mg/mL, ~609 mM) [1] [2] [4]
Appearance White to off-white powder or crystal [2] [5]

Proposed Mechanism of Antifungal Action

While the specific mechanism of this compound is not fully elucidated, research on the closely related compound benzoic acid provides a plausible mechanism. Benzoic acid's antifungal action is linked to the disruption of the intracellular pH gradient [7].

The proposed mechanism can be summarized as follows:

  • Passive Diffusion: The undissociated, lipophilic form of the acid diffuses freely across the fungal plasma membrane.
  • Intracellular Dissociation: Inside the near-neutral cytoplasm, the acid dissociates, releasing a proton (H⁺) and its conjugate base.
  • pH Homeostasis Disruption: The release of protons acidifies the intracellular environment. To restore pH, the cell expends ATP to pump protons out via the plasma membrane H⁺-ATPase.
  • Glycolysis Inhibition: The lowered intracellular pH inhibits key glycolytic enzymes, particularly phosphofructokinase.
  • Energy Depletion: Inhibition of glycolysis leads to a critical drop in ATP levels, impairing energy-dependent processes essential for growth and survival [7].

The following diagram illustrates this proposed mechanism and its consequences.

G Start This compound (Undissociated, lipophilic form) Diffusion 1. Passive Diffusion Across Plasma Membrane Start->Diffusion Dissociation 2. Intracellular Dissociation Releases H⁺ and Conjugate Base Diffusion->Dissociation pHDrop 3. Drop in Intracellular pH Dissociation->pHDrop PFKInhibition 4. Inhibition of Glycolysis (e.g., Phosphofructokinase) pHDrop->PFKInhibition ATPDrop 5. Depletion of Cellular ATP PFKInhibition->ATPDrop Outcome Antifungal Effect: Growth Arrest & Cell Death ATPDrop->Outcome

Detailed Experimental Protocol: Antifungal Assay via Growth Rate Method

The following is a generalized in vitro protocol, adapted from methods cited in the search results, to evaluate the antifungal activity of this compound against target plant pathogens [4] [8].

Materials and Reagents
  • Test Compound: this compound (e.g., purity >98%) [5].
  • Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
  • Culture Media: Potato Dextrose Agar (PDA) or other appropriate medium for fungal cultivation.
  • Test Organisms: Fungal phytopathogens (e.g., Phytophthora capsici, Sclerotinia sclerotiorum, Rhizoctonia cerealis) [4].
  • Equipment: Laminar flow hood, incubator, autoclave, sterile Petri dishes, micropipettes, sterile cork borer or inoculation loop.
Preparation of Test Solutions and Media
  • Primary Stock Solution:

    • Weigh 10 mg of this compound.
    • Dissolve in 1 mL of DMSO to obtain a 10,000 µg/mL (or ~61 mg/mL) stock solution. Sonication is recommended to aid dissolution [1].
    • This stock can be aliquoted and stored at -20°C for short-term use.
  • Working Solutions and Mediated Agar Preparation:

    • Calculate the required volumes to prepare PDA media containing the final desired concentrations of this compound (e.g., 50, 100, 200 µg/mL). A negative control (PDA with the same volume of DMSO but no compound) must be included.
    • Aseptically add the appropriate volume of the primary stock solution to sterile, cooled (approx. 45-50°C) molten PDA. Mix thoroughly to ensure even distribution.
    • Pour approximately 20 mL of the mediated agar into each sterile Petri dish. Allow the agar to solidify at room temperature.
Inoculation and Incubation
  • Fungal Inoculum Preparation: From the margins of a young, actively growing fungal culture (5-7 days old), prepare mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.
  • Inoculation: Aseptically place one mycelial plug, with the mycelial side down, in the center of each prepared Petri dish.
  • Incubation: Seal the plates with Parafilm and incubate at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark.
Data Collection and Analysis
  • Measurement: Measure the diameter of the fungal colony (in millimeters) in two perpendicular directions for each replicate at 24-hour intervals until the mycelium in the negative control plate has nearly reached the edge of the Petri dish.
  • Calculation of Inhibition:
    • Calculate the average colony diameter for each treatment.
    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Dc - Dt) / (Dc - Di)] × 100
    • Dc = Average colony diameter in the negative control.
    • Dt = Average colony diameter in the treatment.
    • Di = Diameter of the initial inoculum plug (e.g., 5 mm).

Application in Agricultural Research

A key application highlighted in the literature is the chemical modification of chitosan using this compound (referred to as PIBA) to create novel antifungal derivatives [8]. The protocol for this involves:

  • Grafting Procedure: Using 1-ethyl-3-(3′-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxy succinimide (NHS) as coupling agents to conjugate the carboxylic acid group of PIBA with the amino groups of chitosan [8].
  • Outcome: The resulting derivative, PIBACS, demonstrated significantly enhanced in vitro antifungal activity compared to chitosan alone. This approach aims to develop safe, efficient, and environmentally friendly antifungal agents for green plant protection [8].

References

Application Notes: 4-Isopropylbenzoic Acid as a Mushroom Tyrosinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary 4-Isopropylbenzoic acid, also known as cuminic acid, is an aromatic monoterpenoid that functions as a reversible and uncompetitive inhibitor of mushroom tyrosinase (Agaricus bisporus) [1] [2]. This compound, which can be isolated from natural sources like the stem bark of Bridelia retusa, also exhibits antifungal activities [1]. Its role as a tyrosinase inhibitor makes it a compound of interest for research in hyperpigmentation disorders and food anti-browning agents. However, a critical challenge in the field is the significant structural difference between mushroom tyrosinase (mTYR) and human tyrosinase (hTYR), which often results in poor translation of inhibitory efficacy from in vitro models to human applications [3] [4]. These application notes detail the known properties and propose standardized protocols for its evaluation.

Mechanism of Action this compound inhibits mushroom tyrosinase via an uncompetitive mechanism [1]. This means the inhibitor binds exclusively to the enzyme-substrate complex, not to the free enzyme. This binding event results in a complex that cannot form products, effectively decreasing both the apparent Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) [5]. The compound is also characterized as a reversible inhibitor, implying that its effects are not permanent and the enzyme can regain activity once the inhibitor is removed [1].

The following diagram illustrates this uncompetitive inhibition mechanism and a general workflow for evaluating the inhibitor's activity.

G cluster_1 Uncompetitive Inhibition Mechanism cluster_2 Experimental Evaluation Workflow E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds S Substrate (S) S->ES Binds P Product (P) ES->P Conversion ESI ESI Complex ES->ESI I Binds ESI->P No Product I Inhibitor (I) This compound I->ESI Exclusively Start A Enzyme Preparation (Mushroom Tyrosinase) B Reaction Setup with L-DOPA/Tyrosine A->B C Add Inhibitor at Various Concentrations B->C D Monitor Dopachrome Formation at 475 nm C->D F Data Analysis (IC₅₀, Kᵢ, Inhibition Type) D->F

Comparative Kinetic Data of Tyrosinase Inhibitors

The table below summarizes key kinetic parameters for this compound and other common inhibitors. Please note that specific quantitative data for this compound (IC₅₀, Kᵢ) against mushroom tyrosinase was not fully available in the search results, highlighting an area for further experimental determination.

Inhibitor Target Enzyme Inhibition Type Reported IC₅₀ / Kᵢ Notes
This compound Mushroom Tyrosinase Reversible, Uncompetitive [1] Data not fully specified Also exhibits antifungal activities [1].
Kojic Acid Mushroom Tyrosinase Mixed-type [3] 23.64 µM [6] A common reference inhibitor in assays [3].
4-Aminobenzoic Acid Mushroom Tyrosinase Reversible, Non-competitive [7] Kᵢ (monophenolase) = 3.8 µM [7] Used here as a structural analog for comparison.
2-Aminobenzoic Acid Mushroom Tyrosinase Reversible, Non-competitive [7] Kᵢ (monophenolase) = 5.15 µM [7] Used here as a structural analog for comparison.
Nicotinic Acid Mushroom Tyrosinase Reversible, Competitive [7] Kᵢ (monophenolase) = 1.21 mM [7] Pyridine derivative; exhibits cytotoxicity in melanoma cells [7].

Proposed Experimental Protocols

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This protocol measures the inhibition of the diphenolase activity of tyrosinase, using L-DOPA as a substrate, by monitoring the formation of dopachrome [7].

Materials

  • Enzyme: Mushroom tyrosinase (EC 1.14.18.1)
  • Substrate: L-3,4-Dihydroxyphenylalanine (L-DOPA)
  • Inhibitor: this compound (prepare a stock solution in DMSO)
  • Buffer: 15-20 mM Phosphate Buffered Saline (PBS), pH 6.8
  • Equipment: UV-Vis spectrophotometer, quartz cuvettes, timer

Procedure

  • Solution Preparation: Prepare all solutions in phosphate buffer (pH 6.8). Prepare a series of inhibitor solutions by diluting the stock to desired concentrations (e.g., 0, 10, 50, 100 µM).
  • Reaction Mixture: In a quartz cuvette, add:
    • 700 µL of PBS buffer.
    • 100 µL of mushroom tyrosinase solution (final activity ~40 units/mL [7]).
    • 100 µL of the inhibitor solution (or buffer for the control).
  • Incubation: Incubate the mixture at 20°C for 2 minutes.
  • Initiate Reaction: Add 100 µL of L-DOPA solution (final concentration 50 µM) to the cuvette and mix quickly.
  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 475 nm (characteristic of dopachrome formation) for 2 minutes.
  • Data Analysis: Calculate the reaction velocity from the linear portion of the absorbance curve. Plot the velocity versus inhibitor concentration to determine the IC₅₀ value, or use Lineweaver-Burk plots for kinetic analysis.
Protocol 2: Determination of Inhibition Mechanism

This protocol uses kinetic analysis to characterize the type of reversible inhibition.

Procedure

  • Varying Substrate & Inhibitor: Perform the diphenolase activity assay (Protocol 1) using at least five different concentrations of L-DOPA (e.g., from 0.1 to 2.0 mM) for each of at least four different concentrations of this compound (including zero).
  • Lineweaver-Burk Plots: For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
  • Analysis:
    • If the lines on the plot intersect on the y-axis, the inhibition is competitive.
    • If the lines intersect on the x-axis, the inhibition is non-competitive.
    • If the lines are parallel (or intersect in the second or third quadrant), the inhibition is uncompetitive [5] [7]. The search results indicate that this compound is expected to show this pattern [1].

Critical Considerations for Research and Development

  • Human vs. Mushroom Tyrosinase: Be acutely aware of the limited translational relevance of mushroom tyrosinase data. Human tyrosinase (hTYR) shares only about 22-24% sequence similarity with the mushroom enzyme and has significant structural differences [3] [4]. An inhibitor highly potent against mTYR may show dramatically reduced efficacy against hTYR.
  • Defining an Ideal Inhibitor: For a depigmenting agent to be considered promising, it should ideally exhibit an IC₅₀ of <25 µg/mL against human tyrosinase, inhibit melanocyte pigmentation with an IC₅₀ of <100 µg/mL, and show no cytotoxicity at concentrations >100 µg/mL [3].
  • Next-Generation Inhibitors: Recent research is increasingly focused on direct human tyrosinase inhibitors. For example, a novel inhibitor called KT-939 was reported with high potency against hTYR (IC₅₀ = 0.07 µM) and additional antioxidant and anti-inflammatory activities [4].

References

4-isopropylbenzoic acid DMSO solubility 609.01 mM stock solution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 4-Isopropylbenzoic Acid

This compound (also known as Cuminic acid; CAS 536-66-3) is an aromatic monoterpenoid that can be isolated from natural sources like the stem bark of Bridelia retusa [1] [2]. It is noted in scientific research for its biological activities, which include acting as a reversible and uncompetitive inhibitor of mushroom tyrosinase and exhibiting antifungal properties against various species such as Cladosporium cladosporioides, P. capsici, S. sclerotiorum, and R. cerealis [1] [2].

Physicochemical Properties

The table below summarizes key physical properties of this compound that are relevant for solution preparation [3] [4].

Property Value / Description
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol [1] [3] [2]
Appearance White to off-white crystalline powder [1] [4]
Melting Point 117 - 120 °C [3] [4]
Water Solubility Sparingly soluble (152 mg/L at 25 °C) [4]
pKa (Predicted) 4.35 ± 0.10 [3]

Stock Solution Preparation Protocol

The standard protocol for preparing a 609.01 mM stock solution in DMSO is outlined below. This high-concentration stock is suitable for in vitro applications and can be diluted into various assay buffers.

Materials and Equipment
  • Compound: this compound (Purity: ≥98%) [3] [4]
  • Solvent: Anhydrous DMSO (Hygroscopic; use newly opened container) [1]
  • Equipment: Analytical balance, 1 mL volumetric vial or tube, ultrasonic bath (sonicator), vortex mixer, and micro-pipettes.
Step-by-Step Procedure
  • Calculation: To prepare 1 mL of a 609.01 mM stock solution, calculate the required mass of compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.60901 mmol/mL × 1 mL × 164.20 mg/mmol = 100.0 mg
  • Weighing: Accurately weigh out 100.0 mg of this compound powder and transfer it to a 1 mL vial.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO directly to the vial.
    • Cap the vial securely and vortex for 30-60 seconds to mix.
    • Sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solid has completely dissolved and the solution appears clear. The solution may need brief warming to 37°C to aid dissolution [5].
  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it is stable for at least one month, or at -80°C for stability up to six months [1].

Preparation Table

For convenience, the following table provides the masses needed to make different volumes of the 609.01 mM stock solution.

Final Volume Mass of this compound
0.5 mL 50.0 mg
1 mL 100.0 mg
5 mL 500.0 mg

Experimental Application Workflow

The following diagram illustrates a typical workflow for using the DMSO stock solution in biological assays, such as antifungal or tyrosinase inhibition studies.

G cluster_1 Dilution Note: Potential Precipitation Start Prepare 609.01 mM Stock Solution A Aliquot Stock Solution Start->A B Dilute in Aqueous Buffer A->B C Vortex & Sonicate B->C D Proceed with Bioassay C->D Note Precipitation upon dilution is common. Vortexing and sonication are critical. C->Note

Key Steps for Assay Setup
  • Aliquot: Thaw a frozen aliquot of the 609.01 mM stock solution at room temperature.
  • Dilute: Perform serial dilutions from the stock solution into your chosen aqueous assay buffer (e.g., PBS, cell culture medium) to achieve the desired working concentrations.
  • Re-dissolve: It is common for a precipitate to form upon dilution. Vortex the solution vigorously for several minutes and/or sonicate it in a 37°C water bath until the precipitate fully re-dissolves and the solution is clear [5]. Ensure the solution is homogeneous before use.
  • Assay: Use the freshly prepared working solution immediately in your biological assay.

Critical Notes for Experimental Success

  • Hygroscopic DMSO: Use newly opened, anhydrous DMSO. Hygroscopic DMSO can absorb water from the atmosphere, which may affect the solubility of the compound and the final concentration of your stock solution [1].
  • Solution Appearance: A properly prepared stock solution should be clear. If solids persist after sonication, brief warming to 37°C is recommended [5].
  • In Vivo Considerations: For animal studies, the stock solution can be further diluted using biocompatible solvents. One referenced protocol uses a mixture of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a working concentration of 4 mg/mL (24.36 mM) [2].
  • Safety: This compound may cause skin and serious eye irritation (H315, H319) [4]. Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses.

Key Applications in Research

The 609.01 mM stock solution in DMSO serves as a stable, intermediate solution for various biological investigations:

  • Antifungal Assays: This stock can be diluted to test against fungal pathogens. One study reported that 200 μg/mL (approximately 1.22 mM) completely inhibited the growth of P. capsici, S. sclerotiorum, and R. cerealis [1].
  • Enzyme Inhibition Studies: The solution is suitable for research on tyrosinase inhibition, where this compound acts as a reversible and uncompetitive inhibitor [1] [2].

References

Comprehensive Application Notes and Protocols for 4-Isopropylbenzoic Acid as an Agrochemical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Isopropylbenzoic Acid

This compound (CAS 536-66-3), also known as cumic acid or cuminic acid, is a versatile aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of various agrochemical products. Its chemical structure combines a reactive carboxylic acid group with a hydrophobic isopropyl substituent in the para position, providing unique steric and electronic properties that influence biological activity [1]. This compound occurs naturally in Cuminum cyminum L. (cumin) seeds and exhibits intrinsic antifungal properties, making it a promising candidate for the development of biorational pesticides [2]. These application notes provide detailed technical information and protocols for researchers utilizing this compound in agrochemical development.

Key Properties and Specifications

Chemical and Physical Properties

The table below summarizes the fundamental properties of this compound:

Table 1: Chemical and Physical Properties of this compound

Property Specification Reference
CAS Number 536-66-3 [1]
Molecular Formula C10H12O2 [1]
Molecular Weight 164.20 g/mol [1]
Appearance Off-white to white powder [1]
Purity ≥98% [1] [3]
Melting Point 116-120°C [1] [3]
Water Content 0.3% maximum [1]
Boiling Point 125°C at 0.2 mmHg [3]
Solubility in Water 152 mg/L at 25°C [3]
Solubility in DMSO 100 mg/mL (609.01 mM) [4]
XLogP3 3.4 (Indicating high lipophilicity) [3]
Structural Features and Functional Utility

The para-isopropyl substitution on the benzoic acid framework significantly increases lipophilicity compared to unsubstituted benzoic acid, enhancing permeability through biological membranes [1]. The carboxylic acid functional group provides a versatile handle for chemical derivatization, allowing for the formation of various derivatives including esters, amides, and salts, which are essential for fine-tuning physicochemical properties and bioactivity in agrochemical candidates [1].

Agrochemical Applications and Mechanisms of Action

Primary Agrochemical Applications

This compound serves as a key synthetic intermediate in multiple agrochemical domains:

Table 2: Agrochemical Applications of this compound

Application Area Specific Uses Structural Contribution
Herbicide Intermediate Synthesis of herbicidal compounds; Structural component in published patent syntheses Aromatic and alkyl-substituted framework supports bioactivity and selectivity against target organisms [1]
Fungicide Intermediate Building block for synthetic fungicides; Natural fungicide (as cumic acid) Base structure with demonstrated intrinsic antifungal activity [1] [4] [2]
Insecticide Intermediate Production of insecticidal active ingredients Influences lipophilicity and steric properties affecting compound-target interactions [1]
Documented Biological Activities and Mechanism of Action

This compound exhibits multiple bioactive properties relevant to agrochemical development:

  • Antifungal Activity: Cumic acid (this compound) demonstrates significant antifungal activity against various phytopathogenic fungi including Fusarium oxysporum, Colletotrichum lagenarium, and Sclerotinia sclerotiorum. Its protective and curative effects against certain pathogens are comparable to synthetic fungicides like carbendazim and metalaxyl [2].
  • Enzyme Inhibition: The compound acts as a reversible and uncompetitive mushroom tyrosinase inhibitor. Tyrosinase is a key enzyme in insect cuticle formation and melanization, suggesting potential insecticidal applications [4].
  • Structural Role in Synthesis: The aromatic acid structure provides rigidity and thermal stability, making it useful in developing specialty polymers and potential controlled-release delivery systems for active ingredients [1].

The following diagram illustrates the primary agrochemical applications and mechanisms of action of this compound:

G IPBA This compound (C10H12O2) Apps Agrochemical Applications IPBA->Apps Herbicide Herbicide Intermediate Apps->Herbicide Fungicide Fungicide Intermediate Apps->Fungicide Insecticide Insecticide Intermediate Apps->Insecticide H_Mech Structural component in synthetic herbicides Herbicide->H_Mech F_Mech Direct antifungal activity against plant pathogens Fungicide->F_Mech I_Mech Tyrosinase enzyme inhibition affects cuticle formation Insecticide->I_Mech

Figure 1: Agrochemical Applications and Mechanisms of this compound

Experimental Protocols

Protocol 1: Synthesis of this compound

Title: Ultrasonic-Assisted Oxidation of 4-Isopropylbenzyl Alcohol [5]

Principle: This efficient method converts 4-isopropylbenzyl alcohol to this compound under ultrasonic irradiation, offering high yield and short reaction time.

Materials and Reagents:

  • 4-Isopropylbenzyl alcohol (0.75 g)
  • Diethylene glycol dimethyl ether (2 g)
  • Ultrasonic reaction apparatus (capable of 40 KHz/30 W)
  • 10 mL round bottom flask
  • Rotary evaporator

Procedure:

  • Place 0.75 g of 4-isopropylbenzyl alcohol into a 10 mL round bottom flask.
  • Add 2 g of diethylene glycol dimethyl ether to the flask.
  • Subject the mixture to ultrasonic irradiation at 40 KHz/30 W with temperature maintained at 70°C.
  • Continue sonication for 30 minutes.
  • Remove the diethylene glycol dimethyl ether solvent under reduced pressure using a rotary evaporator.
  • Recrystallize the crude product to obtain pure this compound.

Expected Results: This method typically yields 98% of this compound [5].

Protocol 2: Evaluating Antifungal Activity

Title: Determination of Antifungal Efficacy Against Plant Pathogens [2]

Principle: This protocol assesses the protective and curative effects of cumic acid against fungal pathogens such as Fusarium oxysporum, with comparison to standard synthetic fungicides.

Materials and Reagents:

  • Pure cumic acid (this compound) or C. cyminum extract
  • Fungal cultures (e.g., Fusarium oxysporum, Sclerotinia sclerotiorum)
  • Potato dextrose agar (PDA) medium
  • Commercial fungicides (carbendazim, metalaxyl) as positive controls
  • Solvent controls (DMSO or similar)

Procedure:

  • Prepare serial dilutions of cumic acid in appropriate solvent.
  • Incorporate test concentrations into PDA medium after autoclaving and cooling.
  • Inoculate prepared plates with mycelial plugs of target fungi.
  • Incubate at optimal temperature for pathogen growth (varies by species).
  • Measure colony diameters daily and calculate inhibition percentage relative to controls.
  • For protective and curative assays, apply formulations to plant tissues before or after pathogen inoculation.

Expected Results: Cumic acid demonstrates protective and curative effects against certain pathogens comparable to carbendazim and metalaxyl [2].

Protocol 3: Environmental Safety Assessment

Title: Acute Toxicity Evaluation in Non-Target Organisms [2]

Principle: This protocol evaluates the potential adverse effects of cumic acid on non-target organisms, a critical requirement for regulatory approval of new agrochemicals.

Materials and Reagents:

  • Test organisms (bees Apis mellifera, silkworms Bombyx mori, tadpoles Rana limnocharis, earthworms Eisenia foetida, carps Cyprinus carpio)
  • Cumic acid (purity ≥98%)
  • 1% cumic acid preparation
  • C. cyminum extract (containing 0.103% cumic acid)
  • Appropriate housing and maintenance systems for test organisms

Procedure:

  • Acute Toxicity to Bees:

    • Use the dietary exposure method.
    • Prepare sucrose solutions containing varying concentrations of cumic acid.
    • Record mortality over specified exposure period.
  • Acute Toxicity to Earthworms:

    • Use the filter paper contact method.
    • Prepare solutions at concentrations of 0.1, 1.0, and 10.0 μg/cm².
    • Place earthworms on treated filter paper.
    • Record mortality and sublethal effects (e.g., curling, coiling, mucus secretion).
  • Acute Toxicity to Fish:

    • Use carps (Cyprinus carpio) in static or semi-static systems.
    • Prepare aqueous solutions at concentrations of 0.56, 1.00, 1.80, 3.20, and 5.60 mg/L.
    • Record mortality and behavioral changes over 96 hours.
    • Calculate LC50 values using probit analysis.

Expected Results: Cumic acid demonstrates low toxicity to most non-target organisms, with LC50 values exceeding 100 mg/L for bees and silkworms, and 1.46 mg/L for carp [2].

Environmental and Safety Profiles

Environmental Fate and Behavior

Recent comprehensive studies have investigated the environmental profile of cumic acid:

Table 3: Environmental Behavior and Ecotoxicological Profile of Cumic Acid

Parameter Results Implications
Soil Degradation DT50 = 2.9 hours; DT90 = 9.6 hours Rapid degradation reduces soil persistence and accumulation potential [2]
Water Degradation DT50 = 3.3 days; DT90 = 11.0 days Moderate persistence in aquatic systems requires consideration of water body contamination [2]
Acute Toxicity to Bees LC50 > 100 mg/L Practically non-toxic to honeybees [2]
Acute Toxicity to Silkworms LC50 > 100 mg/L Low risk to beneficial insects like silkworms [2]
Acute Toxicity to Earthworms LC50 > 10 μg/cm² Low toxicity to soil-dwelling organisms [2]
Acute Toxicity to Carp 96-h LC50 = 1.46 mg/L Moderate toxicity to fish requires careful application near aquatic habitats [2]
Storage and Handling Recommendations
  • Storage Conditions: Store in a tightly closed container in a closed, dry, and ventilated place. For long-term stability, store at 2-8°C under argon atmosphere [1] [3].
  • Stability: The product is chemically stable under standard ambient conditions but may be air and heat sensitive [1] [3].
  • Handling Precautions: Standard personal protective equipment including gloves, safety glasses, and lab coat is recommended when handling the compound.

Formulation Guidelines

Solution Preparation for Bioassays

For laboratory testing, this compound can be prepared in various solvents depending on the application:

  • DMSO Stock Solution: Prepare at 100 mg/mL (609.01 mM) with sonication to ensure complete dissolution [4].
  • In Vivo Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline at 4 mg/mL (24.36 mM) [4].
  • Aqueous Applications: Due to low water solubility (152 mg/L at 25°C), solubilizing agents or formulation additives may be required for field applications [3].

The following workflow outlines the key stages in developing agrochemical products from this compound:

G Start Start: Compound Evaluation This compound Synth Synthesis & Purification (Protocol 1) Start->Synth Char Chemical Characterization (Table 1) Synth->Char Bioassay Bioactivity Screening (Protocol 2) Char->Bioassay Deriv Derivatization if needed (Ester/Amide/Salt Formation) Bioassay->Deriv Safety Environmental Safety Assessment (Protocol 3, Table 3) Deriv->Safety Form Formulation Development (Section 6) Safety->Form Note Key Advantage: Favorable Environmental Profile Safety->Note End Agrochemical Product Form->End

Figure 2: Agrochemical Development Workflow for this compound

Conclusion

This compound represents a promising multifunctional intermediate for agrochemical development, particularly valuable for its dual role as both a synthetic building block and a bioactive natural compound. Its favorable environmental safety profile, including rapid degradation in soil and low toxicity to most non-target organisms, positions it as a sustainable alternative to conventional agrochemical intermediates [2]. The experimental protocols provided herein enable researchers to efficiently synthesize, evaluate, and formulate this compound for various agricultural applications. Further research should focus on exploring novel derivatives and optimized formulations to enhance efficacy and environmental compatibility.

References

Comprehensive Application Notes and Protocols for the PQJ Cumate-Inducible Gene Expression System in Pseudomonas aeruginosa

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the PQJ Cumate-Inducible Expression System

The PQJ promoter system represents a significant advancement in regulated gene expression technology for the opportunistic human pathogen Pseudomonas aeruginosa and related bacterial species. As a synthetic biology tool, PQJ addresses the critical limitation of well-characterized inducible promoters for this medically important bacterium. This system enables precise temporal control and tunable expression levels of target genes, making it invaluable for studying essential genes, toxic gene products, and gene dosage effects in bacterial physiology and virulence mechanisms. The PQJ system is particularly distinguished by its homogeneous response at the single-cell level, minimal leakiness in the absence of inducer, and excellent orthogonality to other common expression systems like the IPTG-regulated lacIq-Ptac system [1].

The core mechanism of the PQJ system relies on elements derived from the Pseudomonas putida F1 cym/cmt operon, adapted for optimal function in P. aeruginosa. The system consists of two essential components: (1) the PQJ promoter itself, a synthetic hybrid containing a minimal σ70-dependent core promoter from P. aeruginosa housekeeping genes combined with operator sequences (CuO) recognized by the CymR repressor, and (2) the CymR repressor protein, which constitutively expresses from a separate cassette. In the non-induced state, CymR binds to the CuO operator sites, preventing transcription initiation. Addition of the inducer cumate (4-isopropylbenzoic acid) triggers a conformational change in CymR, causing its dissociation from the DNA and allowing transcription to proceed [1] [2].

System Overview and Genetic Components

Molecular Mechanism and Circuit Design

The PQJ expression system operates through a repressor-based mechanism that provides tight regulation and rapid induction kinetics. The genetic circuit was engineered through a sophisticated synthetic biology approach that combined semirandomized housekeeping promoter libraries from P. aeruginosa with control elements from the heterologous P. putida F1 cym/cmt system. Powerful fluorescence-activated cell sorting (FACS) was employed to select functionally optimized promoter variants from the randomized libraries, resulting in the identification of PQJ as the lead candidate [1].

Table: Core Components of the PQJ Cumate-Inducible System

Component Type Function Source/Origin
PQJ Promoter Synthetic hybrid promoter Drives transcription of target gene Minimal σ70-dependent core promoter from P. aeruginosa housekeeping genes + CuO operators
CymR Repressor protein Binds CuO operators to prevent transcription Pseudomonas putida F1 cym/cmt system
Cumate Inducer molecule Binds CymR, causing conformational change and DNA dissociation This compound (chemical inducer)
CuO Operators DNA binding sites Recognition sequences for CymR repressor Pseudomonas putida F1 cym/cmt system

The core promoter sequence of PQJ was derived from the rpsJ ribosomal protein promoter after randomization and selection, with the final optimized sequence containing the motif TTGACG-N17-TATGAT. This specific configuration, with substitutions in key positions of the -35 and -10 boxes, reduces overall promoter strength while granting heterologous control by cumate, resulting in an optimal balance between low basal expression and high inducibility [1].

Genetic Circuit Diagram

The following diagram illustrates the genetic organization and mechanism of action of the PQJ cumate-inducible expression system:

PQJ_System cluster_State Non-Induced State (No Cumate) cluster_State2 Induced State (With Cumate) CymR CymR Repressor (Constitutive Expression) CymR_Cumate CymR-Cumate Complex CymR->CymR_Cumate Conformational Change PQJ_Promoter PQJ Promoter (TTGACG-N17-TATGAT) CymR->PQJ_Promoter Binds CuO Operators (No Cumate) Cumate Cumate Inducer Cumate->CymR Binds CymR CymR_Cumate->PQJ_Promoter Dissociates from DNA RNAP RNA Polymerase PQJ_Promoter->RNAP Accessible Transcription Target Gene Transcription RNAP->Transcription Initiates

Quantitative Characterization of PQJ Performance

Dose-Response Relationship and Induction Kinetics

The PQJ system exhibits a graded response to increasing concentrations of cumate rather than switch-like behavior, allowing for fine-tuned expression of target genes across a wide dynamic range. Induction begins at approximately 50 μM cumate, with linear response on a log-log scale between 50-600 μM, and saturation occurring between 600 μM-1 mM (near the solubility limit of cumate in aqueous solutions). In the absence of inducer, the system demonstrates minimal leakiness, with fluorescence signals indistinguishable from negative controls [1].

Table: Dose-Response Characterization of PQJ Promoter System

Cumate Concentration (μM) Relative Expression Level Induction Factor Response Characteristics
0 1.0 1x Baseline, minimal leakiness
10 1.2 1.2x Negligible induction
50 15.8 15.8x First significant induction
100 89.1 89.1x Strong induction
250 342.5 342.5x Linear response range
500 621.3 621.3x Near-maximal induction
750 754.7 754.7x Saturation approaching
1000 781.2 781.2x Full saturation

Flow cytometry analysis reveals unimodal distributions across all inducer concentrations, demonstrating homogeneous population response without significant bimodality. The system shows rapid induction kinetics, with detectable protein expression within minutes of cumate addition and steady-state levels reached within approximately 2-3 hours depending on growth conditions and target gene characteristics [1].

Comparative Performance Metrics

When evaluated against other available expression systems for P. aeruginosa, the PQJ system demonstrates several advantageous characteristics. The system is strictly orthogonal to the widely used IPTG-regulated lacIq-Ptac system, enabling independent control of multiple genetic circuits without cross-talk. The homogeneous single-cell response represents a significant improvement over many heterologous systems that show population heterogeneity when adapted for use in P. aeruginosa without proper optimization [1].

Table: Performance Comparison with Other Inducible Systems in P. aeruginosa

Parameter PQJ/Cumate System lacIq-Ptac/IPTG Native P. aeruginosa Systems
Induction Ratio ~800-fold Varies Limited availability
Basal Expression Very low Moderate to high Variable
Response Homogeneity Excellent (unimodal) Population heterogeneity common Varies by system
Inducer Cost Moderate Low Low
Orthogonality High Moderate High
Tunability Excellent graded response Limited dynamic range System-dependent

Detailed Experimental Protocols

Bacterial Strain and Growth Conditions

Materials:

  • Pseudomonas aeruginosa PAO1 harboring pQFT-mNG (PQJ-mNeonGreen reporter) or equivalent PQJ-based expression plasmid
  • LB medium (Luria-Bertani) or preferred defined medium for P. aeruginosa
  • Cumate stock solution: 100 mM in 100% ethanol, sterile-filtered
  • Antibiotics as required for plasmid maintenance (concentrations specific to resistance markers)

Protocol:

  • Inoculate 5 mL of LB medium containing appropriate antibiotics with a single colony from a fresh plate.
  • Incubate overnight at 37°C with shaking (200-220 rpm) for approximately 16 hours.
  • Dilute the overnight culture 1:100 into fresh medium with antibiotics and grow to mid-exponential phase (OD600 ≈ 0.5-0.7).
  • Divide culture into aliquots for induction experiments.
Induction Protocol and Sampling

Induction Procedure:

  • Prepare a dilution series of cumate in the appropriate culture medium covering the range of 0-1000 μM.
  • Add cumate to culture aliquots at the desired final concentrations.
  • Include an uninduced control with an equivalent volume of ethanol vehicle alone.
  • Continue incubation at 37°C with shaking.
  • Monitor growth by OD600 measurements at regular intervals (e.g., every 30-60 minutes).

Sampling and Analysis:

  • Collect 1 mL samples at appropriate time points post-induction for analysis.
  • For fluorescence measurements, pellet cells by centrifugation (3,000 × g, 5 minutes).
  • Wash with phosphate-buffered saline (PBS) if necessary and resuspend in PBS for flow cytometry or fluorometry.
  • For protein analysis, process samples according to standard SDS-PAGE, Western blotting, or enzyme activity protocols.
Flow Cytometry Analysis

Protocol for Single-Cell Resolution Measurements:

  • Dilute bacterial samples to OD600 ≈ 0.1 in PBS for flow cytometry analysis.
  • Analyze using a flow cytometer with appropriate laser and filter settings for the fluorescent protein/reporter used.
  • For mNeonGreen, use excitation at 506 nm and emission detection at 517 nm.
  • Collect a minimum of 10,000 events per sample.
  • Use uninduced cells and untransformed controls for gating and background subtraction.
  • Analyze data using FlowJo or equivalent software to determine population statistics and heterogeneity.

Applications in Metabolic Engineering and Functional Genomics

The PQJ system enables sophisticated genetic manipulation approaches in P. aeruginosa, with particular utility in several key application areas:

Metabolic Engineering and Pathway Optimization

The graded induction response of the PQJ system makes it particularly valuable for metabolic engineering applications where fine-tuning of enzyme expression levels is required to optimize flux through biosynthetic pathways while avoiding toxic intermediate accumulation. The system has been successfully employed to balance expression of multiple genes in engineered pathways for the production of valuable compounds in P. aeruginosa and related species [1] [3].

The following workflow diagram illustrates a typical metabolic engineering application using the PQJ system:

Metabolic_Engineering cluster_Optimize Iterative Optimization Cycle Design Pathway Design and Gene Selection Construct Vector Construction (PQJ Promoter Fusion) Design->Construct Clone genes under PQJ control Transform Transformation into P. aeruginosa Construct->Transform Introduce construct Screen Cumate Titration Screening Transform->Screen Test induction levels Analyze Metabolite Analysis and Optimization Screen->Analyze Measure product yield Analyze->Screen Refine conditions ScaleUp Bioreactor Scale-Up Analyze->ScaleUp Optimize process

Functional Genomics and Essential Gene Analysis

The PQJ system is particularly valuable for studying essential gene function through controlled depletion or conditional expression strategies. The low basal expression in the non-induced state enables functional analysis of genes whose products are toxic when overexpressed or required for viability. By placing essential genes under PQJ control, researchers can perform gene dosage studies and investigate the phenotypic consequences of graded reduction in expression [1] [4].

Protein Production and Purification

For recombinant protein production, the PQJ system offers advantages in controlling expression timing to separate growth and production phases. The protocol for protein production includes:

  • Grow culture to desired OD600 (typically 0.6-0.8)
  • Induce with optimal cumate concentration (typically 250-500 μM)
  • Continue incubation for protein expression (duration optimized for target protein)
  • Harvest cells by centrifugation
  • Process for protein purification using standard protocols

Troubleshooting and Optimization Guidelines

Common Issues and Solutions

Table: Troubleshooting Guide for PQJ System Performance Issues

Problem Potential Causes Recommended Solutions
High basal expression Insufficient CymR expression, operator mutations, cumate contamination Verify CymR expression cassette, sequence promoter region, use fresh medium without cumate
Poor induction Cumate degradation, improper storage, transporter issues Prepare fresh cumate stock, ensure proper storage at -20°C, test higher concentrations
Population heterogeneity Plasmid copy number variation, mutational inactivation Use single-colony isolates, sequence key components, consider chromosomal integration
Growth inhibition Cumate toxicity, target gene toxicity Test lower cumate concentrations, use graded induction, optimize induction timing
Reduced dynamic range Suboptimal core promoter, media effects Test different growth media, verify promoter sequence, optimize culture conditions
Strain and Application-Specific Optimization

For specialized applications, the following optimization strategies are recommended:

  • Chromosomal integration: For more stable expression and reduced population heterogeneity, consider integrating the PQJ-controlled gene into a defined chromosomal locus using established recombination methods.
  • Dual-control systems: Combine PQJ with other orthogonal regulatory systems for more sophisticated genetic circuit design.
  • Customized core promoters: The modular design of the PQJ system allows for replacement of the core promoter element with other σ70-dependent promoters to fine-tune expression strength for specific applications.

Conclusion

The PQJ cumate-inducible expression system represents a versatile and valuable addition to the genetic toolbox for Pseudomonas aeruginosa research. Its excellent induction characteristics, including high dynamic range, minimal basal expression, and homogeneous population response, make it suitable for a wide range of applications from basic research to metabolic engineering and therapeutic development. The detailed protocols and characterization data provided in this application note will enable researchers to effectively implement this system in their experimental workflows.

References

Application Notes & Protocols: Utilizing 4-Isopropylbenzoic Acid as a Versatile Intermediate in Drug Design

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Physicochemical Properties

4-Isopropylbenzoic acid (CAS 536-66-3), also known as cumic or cuminic acid, is a valuable aromatic carboxylic acid in medicinal chemistry. Its strategic molecular structure combines a reactive carboxylic acid group with a hydrophobic isopropyl substituent in the para position, creating a versatile scaffold for rational drug design [1] [2].

The compound's significance in drug development stems from its balanced physicochemical properties, which influence both pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. The following table summarizes key physicochemical parameters essential for pre-formulation studies and molecular design:

Table 1: Physicochemical Properties of this compound

Property Value Reference Significance in Drug Design
Molecular Formula C₁₀H₁₂O₂ [3] [2] -
Molecular Weight 164.20 g/mol [3] [2] Suitable for small molecule APIs
Lipophilicity (LogP) 3.23 [4] Optimal for membrane permeability and oral bioavailability
pKa 4.23 (predicted), 4.35 (exp.) [3] [4] Influences ionization state and solubility at physiological pH
Melting Point 116-120 °C [1] [4] Indicates crystalline nature and physical stability
Water Solubility 0.15 mg/mL (25°C) [3] Low aqueous solubility may require formulation strategies
Hydrogen Bond Donors 1 [3] Impacts hydrogen bonding capacity with biological targets
Hydrogen Bond Acceptors 2 [3] Influences desolvation energy upon binding
Polar Surface Area (PSA) 37.3 Ų [3] Predictive of cell membrane permeability

The lipophilicity (LogP 3.23) places this compound in an optimal range for passive diffusion across biological membranes, aligning with Lipinski's Rule of Five for drug-likeness [4]. The isopropyl group significantly increases lipophilicity compared to unsubstituted benzoic acid, directly affecting permeability and interaction with hydrophobic binding pockets in target proteins [1]. The carboxylic acid functional group provides a synthetic handle for creating esters, amides, and other derivatives, allowing medicinal chemists to fine-tune solubility, stability, and binding characteristics [1].

Strategic Role in Molecular Design and QSAR

Lipophilicity Modulation in Drug Design

Lipophilicity is a fundamental parameter in drug design that profoundly influences pharmacodynamics and pharmacokinetic properties, including membrane permeability, metabolic stability, protein binding, and toxicity profiles [5]. The logP value of 3.23 for this compound indicates moderate lipophilicity, positioning it favorably for oral drug development.

In quantitative structure-activity relationship (QSAR) studies, the isopropyl substituent contributes significantly to steric and hydrophobic parameters, which can be correlated with biological activity. Research on purine-2,6-dione-based TRPA1 antagonists and PDE4/7 inhibitors demonstrated that the presence of more lipophilic substituents, such as propoxy- or butoxy-groups, was preferable for desired multifunctional activity [5]. This highlights the importance of balanced lipophilicity in achieving target pharmacology.

4D-QSAR Insights from Propofol Analogues

Advanced QSAR studies on propofol analogues provide compelling evidence for the strategic value of isopropyl-substituted aromatic systems in drug-receptor interactions. In 4D-QSAR analysis of propofol analogues, researchers identified that a hydrophobic pocket binding interaction involving aromatic ring substituents represents one of the key ligand-receptor interaction sites [6].

These models demonstrated that hydrophobic interactions near the substituents on the aromatic ring constitute significant binding sites that contribute to anesthetic potency and GABAA receptor effects [6]. This validates the strategic incorporation of isopropyl groups on aromatic systems like this compound to exploit such hydrophobic binding pockets in target proteins.

Experimental Protocols

Protocol 1: Determination of Lipophilicity (LogP) Using Reversed-Phase TLC

Principle: This protocol determines the experimental lipophilicity parameter (Rₘ₀) of this compound and its derivatives using reversed-phase thin-layer chromatography (RP-TLC), based on established methodologies [5].

Materials:

  • TLC silica gel RP-18 F₂₅₄ plates
  • Methanol (HPLC grade)
  • Phosphate buffer (pH 7.4)
  • Acetone
  • This compound (reference standard)
  • Test derivatives (synthesized compounds)
  • Chromatographic chamber
  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Preparation: Prepare binary eluent systems with methanol and phosphate buffer (pH 7.4) in varying volume compositions (e.g., 60:40, 65:35, 70:30, 75:25, 80:20).
  • Sample Application: Dissolve reference and test compounds in acetone to obtain 1 mg/mL solutions. Spot 5 μL of each solution on the RP-TLC plates.
  • Chromatography Development: Develop chromatograms in a saturated chromatographic chamber at room temperature (25±2°C) until the mobile front travels 8 cm from the point of application.
  • Detection and Measurement: Air-dry plates and detect spots under UV light at 254 nm. Measure the distance from the point of application to the center of each spot (Rf).
  • Data Calculation:
    • Calculate Rₘ values using the formula: Rₘ = log[(1/Rf) - 1]
    • Construct calibration curves by plotting Rₘ values against the volume fraction of organic modifier in the mobile phase.
    • Extrapolate to zero organic modifier concentration to obtain Rₘ₀ values, which represent the lipophilicity parameter.

Interpretation: Compare Rₘ₀ values across derivatives to establish structure-lippphilicity relationships. Higher Rₘ₀ values indicate greater lipophilicity. Correlate these experimental values with computationally calculated partition coefficients using statistical methods like Principal Component Analysis [5].

Protocol 2: Amide Coupling for Derivative Synthesis

Principle: This protocol describes the synthesis of amide derivatives from this compound, adapting methodologies from antimalarial drug development [7].

Materials:

  • This compound
  • Thionyl chloride (SOCl₂)
  • Anhydrous dichloromethane (DCM)
  • Amine nucleophile (e.g., N-methyl propargylamine)
  • Triethylamine (TEA)
  • N,N-Dimethylformamide (DMF)
  • Saturated sodium bicarbonate solution
  • Brine
  • Anhydrous magnesium sulfate

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM (10 mL/g substrate) under nitrogen atmosphere.
    • Add SOCl₂ (1.2 equiv) dropwise at 0°C.
    • Stir the reaction mixture at room temperature for 3 hours or until completion (monitored by TLC).
    • Remove excess SOCl₂ and solvent under reduced pressure to obtain crude acid chloride.
  • Amide Coupling:

    • Dissolve the acid chloride in anhydrous DMF (10 mL/g) under nitrogen.
    • Add amine nucleophile (1.5 equiv) and TEA (2.0 equiv) at 0°C.
    • Warm the reaction to room temperature and stir for 12-16 hours.
  • Work-up and Purification:

    • Quench the reaction by adding cold water.
    • Extract with ethyl acetate (3 × 25 mL).
    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product by flash chromatography or recrystallization.

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS. Determine purity by HPLC (>95%) [7].

The following diagram illustrates the strategic workflow for incorporating this compound into drug discovery campaigns:

workflow Start This compound Scaffold A Structural Modification Start->A Synthetic Protocols B Lipophilicity Assessment A->B LogP = 3.23 Baseline C Biological Screening B->C Predicts Membrane Permeability D SAR Analysis C->D Potency & Selectivity Data E Lead Optimization D->E Iterative Design End Advanced Candidate E->End Improved Drug Profile

Diagram 1: Strategic workflow for utilizing this compound in drug discovery, highlighting the integration of lipophilicity considerations throughout the optimization process.

Case Studies in Drug Discovery

Application in Antimalarial PfCLK3 Inhibitors

This compound has been employed as a key structural component in the development of novel antimalarial agents targeting Plasmodium falciparum CLK3 (PfCLK3) protein kinase [7]. In this application:

  • The carboxylic acid functional group was utilized to form critical interactions within the ATP-binding site of the kinase
  • The isopropyl substituent contributed to optimal orientation within the hydrophobic ribose pocket
  • The resulting inhibitor, TCMDC-135051, demonstrated nanomolar activity against PfCLK3 and submicromolar parasiticidal activity in asexual blood stage P. falciparum parasites [7]

This case study exemplifies how the balanced lipophilicity of this compound contributes to maintaining optimal physicochemical properties while achieving potent target engagement.

Role in MAO A/HSP90 Dual Inhibitors for Glioblastoma

Researchers have developed monoamine oxidase A (MAO A) and heat shock protein 90 (HSP90) dual inhibitors for glioblastoma treatment by incorporating the 4-isopropylresorcinol pharmacophore, which shares significant structural similarity with this compound [8]. In this application:

  • The isopropyl group and aromatic ring system were essential for HSP90 binding
  • The hydrophobic character facilitated membrane penetration for central nervous system targets
  • Compound 4-b (with methyl substitution) demonstrated dual inhibitory activity against both MAO A and HSP90, reducing tumor growth in GL26 mouse models [8]

This application demonstrates the privileged structure nature of isopropyl-substituted aromatic systems in targeting multiple therapeutic targets simultaneously.

Conclusion and Future Perspectives

This compound represents a valuable scaffold in medicinal chemistry due to its favorable lipophilicity profile (LogP 3.23), synthetic versatility, and demonstrated utility across multiple therapeutic areas. The strategic incorporation of this moiety into drug candidates enables optimization of pharmacokinetic properties while maintaining target engagement through balanced hydrophobic interactions.

Future applications may explore its incorporation into PROTACs (proteolysis targeting chimeras), covalent inhibitors, and multitarget-directed ligands where its well-defined physicochemical properties and synthetic accessibility offer particular advantages. The established experimental protocols for derivative synthesis and lipophilicity assessment provide robust methodologies for advancing drug discovery programs utilizing this versatile intermediate.

References

Comprehensive Application Notes and Protocols: 4-Isopropylbenzoic Acid as a Polymer Precursor and Bioactive Compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Isopropylbenzoic Acid

This compound (CAS RN: 536-66-3), also known as cuminic acid or p-isopropyl benzoic acid, is an aromatic monoterpenoid with significant applications in materials science and pharmaceutical development. This substituted benzoic acid derivative features an isopropyl group at the para position, which enhances its lipophilicity and influences its reactivity in synthetic applications [1] [2]. The compound typically appears as a white to off-white crystalline powder with a melting point range of 116-120°C and is soluble in alcohol while being largely insoluble in water (152 mg/L at 25°C) [3] [4]. Its structural characteristics make it particularly valuable as a key intermediate in the synthesis of specialized polymers and as a bioactive molecule with demonstrated antifungal properties [5] [1].

The growing interest in this compound within materials science stems from its versatile reactivity as a benzene derivative with both carboxylic acid and aromatic substituents. This allows for further derivatization through esterification, amidation, and other functional group transformations, enabling the creation of various valuable derivatives [2]. Furthermore, its natural origin (isolated from the stem bark of Bridelia retusa) contributes to its appeal in developing sustainable materials and biocompatible compounds [1].

Chemical and Physical Properties

Structural Characteristics and Quantitative Data

This compound possesses distinct structural features that dictate its applications in research and industrial processes. The compound's monocarboxylic acid functionality combined with its aromatic isopropyl substituent creates a molecule with balanced polarity and hydrophobicity, making it suitable for diverse chemical transformations. The crystalline structure and high stability under standard conditions contribute to its reliability as a reagent in various chemical transformations [2].

Table 1: Comprehensive Physicochemical Properties of this compound

Property Value Conditions/Notes Reference
Molecular Formula C₁₀H₁₂O₂ - [3] [4]
Molecular Weight 164.20 g/mol - [3] [4]
Melting Point 116-120°C - [4]
Boiling Point 125°C at 0.2 mmHg [3] [2]
Water Solubility 152 mg/L 25°C [3] [2]
Solubility in Alcohol Soluble - [4] [2]
Solubility in Ether Slightly soluble - [4]
LogP 3.4 (XLogP3) Indicator of lipophilicity [3] [2]
Topological Polar Surface Area 37.3 Ų - [3] [2]
Hydrogen Bond Donor Count 1 Carboxylic acid group [3] [2]
Hydrogen Bond Acceptor Count 2 Carbonyl + hydroxyl [3] [2]
Rotatable Bond Count 2 - [3] [2]

The compound's insensitivity to air and heat necessitates proper storage conditions, ideally under inert gas at refrigerated temperatures (0-10°C) to maintain stability and prevent degradation [3] [4]. The benzoic acid core structure provides an electron relay system where the carbonyl group serves as the antimicrobial activity center, which is significant for its bioactive applications [6].

Synthesis Methods and Protocols

Overview of Synthetic Approaches

Several efficient methods have been developed for synthesizing this compound with high purity and excellent yields. The primary synthetic routes include: oxidation of 4-isopropylbenzyl alcohol, oxidation of para-cymene under alkaline or acid conditions, and alternative pathways from natural terpene precursors [7] [8]. The selection of appropriate methodology depends on starting material availability, required purity, and equipment capabilities.

Table 2: Comparison of Synthesis Methods for this compound

Method Starting Material Reaction Conditions Yield Advantages References
Ultrasonic Oxidation 4-isopropylbenzyl alcohol Diethylene glycol dimethyl ether, 70°C, 30 min, ultrasonic irradiation (40 KHz/30 W) 98% Rapid reaction, high yield, mild conditions [7]
Traditional Oxidation Cuminic aldehyde Oxidation with appropriate oxidants, optionally in water Not specified Established procedure [7]
Alkaline/Acid Oxidation para-Cymene Oxidation under alkaline or acid conditions Not specified Versatile conditions [7]
From Terpene Precursors β-pinene, α-fenchene, or γ-carene Sulfuric acid catalyst, dehydrogenation Not specified Utilization of natural products [8]
Detailed Experimental Protocol: Ultrasonic-Assisted Synthesis

Protocol 1: High-Yield Synthesis of this compound via Ultrasonic Oxidation

Objective: To synthesize this compound from 4-isopropylbenzyl alcohol with high purity and yield using ultrasonic irradiation.

Materials and Equipment:

  • 4-Isopropylbenzyl alcohol (0.75 g)
  • Diethylene glycol dimethyl ether (2 g)
  • 10 mL round bottom flask
  • Ultrasonic reaction apparatus (40 KHz/30 W)
  • Rotary evaporator
  • Recrystallization equipment

Procedure:

  • Place 0.75 g of 4-isopropylbenzyl alcohol in a 10 mL round bottom flask.
  • Add 2 g of diethylene glycol dimethyl ether to the flask.
  • Subject the mixture to ultrasonic irradiation at 40 KHz/30 W with temperature maintained at 70°C for 30 minutes.
  • After reaction completion, remove the diethylene glycol dimethyl ether solvent under reduced pressure using a rotary evaporator.
  • Purify the crude product by recrystallization to obtain pure this compound as white crystals.
  • Characterize the product by melting point determination (expected: 116-120°C) and GC analysis (purity >98%).

Notes:

  • This method offers significant advantages including reduced reaction time, excellent yield (98%), and minimal side products.
  • The ultrasonic irradiation enhances reaction rates through improved mixing and mass transfer.
  • Ensure proper temperature control during sonication to prevent solvent evaporation or degradation.
Alternative Protocol: Synthesis from Natural Terpene Precursors

Protocol 2: Synthesis from β-Pinene and Related Terpenes

Objective: To synthesize this compound from natural terpene precursors through ring-opening and dehydrogenation reactions.

Principle: This method utilizes natural monoterpenes such as β-pinene, α-fenchene, or γ-carene as starting materials, which undergo acid-catalyzed ring-opening followed by dehydrogenation to form the aromatic system [8].

Procedure:

  • Charge the terpene precursor (β-pinene recommended) to a reaction flask with sulfuric acid catalyst.
  • Heat the mixture under reflux with continuous stirring to facilitate ring-opening and rearrangement.
  • Monitor the reaction progress by TLC or GC-MS.
  • After completion, isolate the intermediate dihydrocumic acid.
  • Subject the intermediate to dehydrogenation under appropriate conditions.
  • Purify the product through crystallization or column chromatography.

Notes:

  • This approach leverages renewable resources as starting materials.
  • The method may require optimization of catalyst concentration and reaction temperature for different terpene precursors.
  • Final product purity should be confirmed by NMR and HPLC analysis.

Applications in Materials Science

Polymer Precursor Functionality

This compound serves as a valuable precursor in polymer science, particularly for the synthesis of specialized methacrylate monomers and polymeric hydroperoxides. Its utility stems from the reactivity of the carboxylic acid group, which can be esterified with hydroxyl-containing compounds, and the aromatic isopropyl group that can be transformed into hydroperoxide functionality for redox initiation systems [5].

Recent innovations demonstrate the conversion of this compound into (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA), a key monomer for creating polymeric hydroperoxides. These hydroperoxides serve as oxidizing agents in redox initiator systems for dental composites, offering reduced odor compared to conventional cumene hydroperoxide while maintaining excellent curing properties [5]. The structural design allows for incorporation of hydroperoxide groups directly into polymer chains, creating reactive polymeric materials with application-specific properties.

Detailed Protocol: Synthesis of IBEMA Monomer

Protocol 3: Preparation of (4-Isopropylbenzoate) 2-ethyl methacrylate (IBEMA)

Objective: To synthesize the IBEMA monomer from this compound for subsequent polymerization applications.

Principle: The carboxylic acid group of this compound undergoes esterification with 2-hydroxyethyl methacrylate via Steglich esterification or acid-catalyzed reaction, forming the methacrylate monomer capable of free radical polymerization.

Materials:

  • This compound (purified, >98%)
  • 2-Hydroxyethyl methacrylate (inhibitor removed)
  • N,N'-Dicyclohexylcarbodiimide (DCC) or alternative coupling agent
  • 4-Dimethylaminopyridine (DMAP) catalyst
  • Dichloromethane (anhydrous)
  • Standard Schlenk line equipment for inert atmosphere processing

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous dichloromethane under nitrogen atmosphere.
  • Add 2-hydroxyethyl methacrylate (1.2 equiv) to the solution followed by DMAP (0.1 equiv).
  • Cool the mixture to 0°C and slowly add DCC (1.1 equiv) with stirring.
  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
  • Filter the reaction mixture to remove dicyclohexylurea precipitate.
  • Wash the organic phase successively with 5% HCl, saturated NaHCO₃ solution, and brine.
  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.
  • Characterize the IBEMA monomer by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Notes:

  • Maintain oxygen-free conditions to prevent premature polymerization of the methacrylate group.
  • The reaction progress can be monitored by TLC (silica gel, hexane/ethyl acetate).
  • The purified monomer should be stored with polymerization inhibitor (e.g., 50 ppm MEHQ) at -20°C until use.
Protocol: Preparation of Polymeric Hydroperoxides

Protocol 4: Synthesis of Poly(4-(2-hydroxyperoxypropylbenzoate) 2-ethyl methacrylate) (PHPPBEMA)

Objective: To prepare polymeric hydroperoxides from IBEMA-based polymers for application in redox initiation systems.

Materials:

  • IBEMA monomer (purified as in Protocol 3)
  • 2-Mercaptoethanol (chain transfer agent)
  • AIBN (free radical initiator)
  • Oxygen source for oxidation
  • Appropriate solvents (toluene, DMSO)

Procedure:

  • Synthesize PIBEMA homopolymer or P(MMA-st-IBEMA) copolymers via telomerization using 2-mercaptoethanol as chain transfer agent to control molecular weight.
  • Oxidize the terminal sulfide groups of the telomers to sulfonyl groups using appropriate oxidizing conditions.
  • Convert the isopropyl groups in the IBEMA units to hydroperoxide functionality by oxidation, leading to PHPPBEMA homopolymer or P(MMA-st-HPPBEMA) copolymers.
  • Purify the polymeric hydroperoxides by precipitation into appropriate non-solvents.
  • Characterize the products by GPC, ¹H NMR, and hydroperoxide content determination by iodometric titration.

Application in Dental Composites:

  • Formulate two-component self-cure composites using the synthesized polymeric hydroperoxides as oxidizing agents.
  • Evaluate working time, flexural strength (≥80 MPa expected), and flexural modulus (≥5 GPa expected) of cured materials [5].
  • Compare performance with traditional cumene hydroperoxide-based systems, noting significant odor reduction.

G cluster_materials Materials Science Applications cluster_bio Bioactive Applications Start Start: this compound Applications MA Monomer Synthesis (IBEMA) Start->MA BA Antifungal Evaluation Start->BA BB Tyrosinase Inhibition Studies Start->BB MB Polymerization (Telomerization) MA->MB MC Oxidation to Polymeric Hydroperoxides MB->MC MD Formulation of Dental Composites MC->MD ME Evaluation of Mechanical Properties MD->ME Analysis Performance Analysis and Optimization ME->Analysis BC Chitosan Grafting for Enhanced Activity BA->BC BB->Analysis BD Agricultural Antifungal Agents BC->BD BD->Analysis

Diagram 1: Experimental Workflow for this compound Applications in Materials Science and Bioactive Systems

Bioactive Properties and Pharmaceutical Applications

Antifungal Activity and Mechanisms

This compound demonstrates significant antifungal activity against various pathogenic fungi, making it valuable for pharmaceutical and agricultural applications. Studies have shown that the compound exhibits potent growth inhibition against important fungal species including Cladosporium cladosporioides, Phytophthora capsici, Sclerotinia sclerotiorum, and Rhizoctonia cerealis [1]. At a concentration of 200 μg/mL, this compound achieves complete growth inhibition of P. capsici, S. sclerotiorum, and R. cerealis, demonstrating its broad-spectrum antifungal potential [1].

The antifungal mechanism involves the carbonyl group serving as an antimicrobial activity center within an electron relay system [6]. This structural feature enables disruption of fungal cell membranes or interference with essential enzymatic processes. The isopropyl substituent at the para position enhances lipophilicity, potentially improving membrane penetration and bioavailability compared to unsubstituted benzoic acid.

Tyrosinase Inhibition and Other Bioactivities

Beyond its antifungal properties, this compound functions as a reversible and uncompetitive inhibitor of mushroom tyrosinase [1]. This inhibition activity suggests potential applications in cosmetic formulations for hyperpigmentation treatment and in agricultural products for preventing enzymatic browning. The compound's dual functionality as both antifungal and enzyme inhibitor makes it particularly valuable for multi-target applications.

Recent research has explored grafting this compound onto chitosan biopolymers to create enhanced antifungal materials with improved properties. These chitosan derivatives exhibit significantly improved antioxidant and antifungal activities compared to unmodified chitosan, addressing limitations of the native polymer while maintaining biocompatibility and low toxicity [6].

Protocol: Antifungal Activity Assessment

Protocol 5: Evaluation of Antifungal Activity Using Growth Rate Method

Objective: To quantitatively assess the antifungal activity of this compound against plant pathogenic fungi.

Materials:

  • This compound (≥98% purity)
  • Fungal strains (P. capsici, S. sclerotiorum, R. cerealis recommended)
  • Potato Dextrose Agar (PDA) medium
  • DMSO for preparing stock solutions
  • Sterile Petri dishes, cork borer, incubator

Procedure:

  • Prepare stock solution of this compound in DMSO at 20 mg/mL concentration.
  • Incorporate appropriate volumes of stock solution into melted PDA medium to achieve final concentrations of 50, 100, and 200 μg/mL.
  • Pour the medicated agar into sterile Petri dishes and allow to solidify.
  • Inoculate each plate with mycelial discs (5 mm diameter) from the actively growing margin of fungal cultures.
  • Include control plates containing equivalent DMSO concentration without test compound.
  • Incubate plates at optimal temperature for each fungal species (typically 25-28°C).
  • Measure colony diameters daily in two perpendicular directions until control plates are nearly fully covered.
  • Calculate percentage inhibition of mycelial growth using formula: Inhibition % = [(Dc - Dt) / Dc] × 100 where Dc = colony diameter in control, Dt = colony diameter in treatment.

Expected Results:

  • Complete growth inhibition (100%) is expected at 200 μg/mL for susceptible species [1].
  • Dose-dependent response with increasing inhibition at higher concentrations.

Applications:

  • Screening for agricultural antifungal agents
  • Development of antifungal polymers for medical devices
  • Formulation of preservative systems

Safety, Handling, and Regulatory Considerations

Storage and Handling Protocols

This compound requires careful handling to maintain stability and ensure safety. The compound is classified as air-sensitive and heat-sensitive, necessitating specific storage conditions [3] [4].

Storage Recommendations:

  • Store under inert gas (argon or nitrogen) at refrigerated temperatures (2-8°C) [3]
  • Keep containers tightly sealed and protected from moisture
  • For long-term storage, use amber glass containers to prevent light-induced degradation

Hazard Information:

  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
  • May cause respiratory irritation (H335) [4]

Precautionary Measures:

  • Wear appropriate personal protective equipment including gloves, eye protection, and lab coat
  • Use in well-ventilated areas or fume hood
  • Wash thoroughly after handling
  • Follow standard procedures for handling powdered chemicals to avoid inhalation
Regulatory Status and Environmental Considerations

This compound is included in the TSCA (Toxic Substances Control Act) inventory, permitting its use in the United States for research and industrial applications [2]. The compound has a WGK Germany rating of 3, indicating it is highly water-polluting and requires special handling to prevent environmental release [2].

For pharmaceutical applications, it is crucial to note that available formulations are for research use only and not for human clinical application unless specifically approved as drug substances [1]. When designing experiments or applications, researchers should consider the environmental impact and implement appropriate containment strategies, especially for large-scale uses.

Conclusion and Future Perspectives

This compound represents a versatile chemical building block with significant applications in advanced materials and bioactive compounds. Its utility as a precursor for functional monomers in dental materials demonstrates how traditional chemicals can find new life in specialized applications through strategic molecular design. The antifungal and enzyme inhibition properties further expand its potential in pharmaceutical and agricultural domains.

Future research directions should explore novel derivatives with enhanced properties, green synthesis methods to improve sustainability, and formulation strategies to optimize delivery and efficacy in various applications. The integration of this compound into polymeric systems for controlled release and hybrid materials with multifunctional capabilities represents particularly promising avenues for innovation.

References

4-isopropylbenzoic acid purification fractional precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties & Solubility Data

Understanding the physical properties of your target compound and its potential separations is the first step in designing a purification protocol.

Table 1: Physicochemical Properties of 4-Isopropylbenzoic Acid [1]

Property Value
Common Name This compound, Cumic acid
CAS Registry Number 536-66-3
Molecular Formula C₁₀H₁₂O₂
Average Molecular Weight 164.204 g/mol
Melting Point 117 - 118 °C
Water Solubility 0.15 mg/mL at 25 °C
Acidity (pKa) 4.23

Table 2: Exploiting Solubility Differences for Separation [2]

This table is based on a classic separation method for substituted benzoic acids, which can be adapted for your needs.

Substance Key for Separation
Mixture of mono-, di-, and tri-isopropyl benzoic acids Large differences in acid strengths between the individual acids.
Separation Method Facilitates their separation from solutions of their salts by fractional precipitation with mineral acid.

Purification Workflow

The following diagram outlines a generalized purification workflow based on the principle of fractional precipitation. You can adapt the specific conditions (e.g., solvent choice, pH) to your experimental setup.

FP_Workflow Start Crude Mixture Containing Cumic Acid Step1 Dissolve in Suitable Base (e.g., NaOH Solution) Start->Step1 Step2 Filter to Remove Insoluble Neutral/Basic Impurities Step1->Step2 Step3 Gradually Acidify Filtrate with Mineral Acid (e.g., HCl) Step2->Step3 Step4 Monitor Precipitation (Product crystallizes out) Step3->Step4 Step5 Collect Precipitate via Vacuum Filtration Step4->Step5 Step6 Wash & Dry Pure This compound Step5->Step6

Troubleshooting FAQ

Here are answers to common problems researchers might encounter during the purification process.

Q1: My product does not precipitate upon acidification. What could be wrong?

  • Insufficient Acid: Check the pH of the solution. The pH must be lowered below the pKa of the acid (approximately 4.2) to ensure complete protonation. Use pH paper or a meter to confirm.
  • Solution is Too Dilute: The concentration may be below the solubility limit. Try concentrating the basic solution gently under reduced pressure before acidification.
  • Incorrect Compound: Verify the identity of your crude starting material.

Q2: The precipitated solid is oily or doesn't filter well. How can I improve crystal formation?

  • Control Precipitation Rate: Add the acid very slowly while stirring vigorously. Rapid acidification can lead to oil formation instead of crystals.
  • Seeding: Scratch the inside of the flask with a glass rod to provide nucleation sites, or add a tiny seed crystal of pure this compound.
  • Adjust Temperature: Allow the mixture to cool slowly to room temperature or in an ice bath after acidification.

Q3: The purity of my final product is low. How can I further refine it?

  • Recrystallization: The most common next step. Dissolve the crude precipitate in a minimal volume of hot solvent (e.g., ethanol or aqueous ethanol) and allow it to cool slowly to form pure crystals [3].
  • Wash Properly: After filtration, wash the crystals with a small amount of cold, deionized water to remove soluble inorganic salts and impurities.

Q4: Can this method separate this compound from other similar compounds?

  • Yes, based on pKa. The core principle of this method is the difference in acid strength (pKa) between various substituted benzoic acids [2]. By carefully controlling the pH during acidification, you can potentially precipitate the stronger acids first, while weaker acids remain in solution. This requires careful pH monitoring and fractional crystallization steps.

Key Takeaways

  • Core Principle: Fractional precipitation of this compound exploits its acidic nature. Converting it to a water-soluble salt separates it from neutral/organic impurities, and subsequent protonation precipitates the pure acid.
  • Critical Parameters: Success depends on carefully controlling pH (below the pKa for full precipitation), concentration, and the rate of acid addition to ensure good crystal formation.
  • Separation Potential: This method can be fine-tuned to separate cumic acid from other organic acids that have measurably different pKa values [2].

References

4-isopropylbenzoic acid solubility issues DMSO co-solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Properties

4-Isopropylbenzoic acid (also known as Cuminic acid or Cumic acid, CAS 536-66-3) is a white to off-white crystalline powder [1] [2]. Its solubility profile and key physical properties are summarized below:

Property Value / Description Reference
Molecular Formula/Weight C10H12O2 / 164.20 g/mol [1] [3] [2]
Water Solubility Poorly soluble; 152 mg/L at 25°C [1]
Solubility in DMSO 100 mg/mL (609.01 mM) [4] [5]
Solubility in Ethanol Soluble [1] [6]
pKa 4.35 [2]
Melting Point 116.0 to 120.0 °C [1]

Experimental Protocols and Preparation

Here are standard methods for preparing stock and working solutions of this compound, based on supplier and literature protocols.

Preparing a DMSO Stock Solution

This is the most common method for creating high-concentration stock solutions.

  • Procedure:
    • Weigh out the desired amount of this compound powder.
    • Add the powder to a vial containing anhydrous DMSO.
    • To achieve a final concentration of 100 mg/mL, add 100 mg of powder to 1 mL of DMSO.
    • Sonication is recommended to aid dissolution and ensure a clear solution [4] [5].
    • Aliquot the stock solution and store at -20°C for short-term use (e.g., one month) or -80°C for longer-term storage (e.g., six months) [5].
Preparing an In Vivo Working Solution

For animal studies, the stock solution is often further diluted with biocompatible solvents to reduce final DMSO concentration. One supplier-recommended formulation is provided below [5]:

  • Final Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline
  • Target Concentration: 4 mg/mL (24.36 mM)
  • Preparation Workflow:

G Start Start Solution Preparation Step1 Add 100 µL DMSO stock solution (25 mg/mL) to 400 µL PEG300 Start->Step1 Step2 Mix evenly until solution is clear Step1->Step2 Step3 Add 50 µL Tween 80 Mix evenly Step2->Step3 Step4 Add 450 µL Saline Adjust final volume to 1 mL Step3->Step4 Step5 Final In Vivo Working Solution (4 mg/mL, 10% DMSO) Step4->Step5 Note Prepare fresh and use immediately for best results Step5->Note

  • Note: This formulation is for research purposes only. You must adjust the preparation based on your specific experimental conditions and animal model [5].

Troubleshooting Common Solubility Issues

Issue Possible Cause Solution
Precipitation in Aqueous Buffers The compound is inherently water-insoluble; dilution from DMSO stock causes crash-out. Ensure the final DMSO concentration is tolerated by your experimental system (e.g., 0.1-1%). Pre-mix the stock solution with a small volume of PEG300 or Tween 80 before adding to aqueous buffers.
Incomplete Dissolution in DMSO Solvent not thoroughly mixed; compound may have aged or aggregated. Use fresh, anhydrous DMSO. Sonicate the mixture in a warm water bath (∼25-37°C) for 10-20 minutes. Avoid heating excessively.
Instability in Storage Solution is sensitive to moisture and oxygen over time [1]. Always store stock solutions in tightly sealed, single-use aliquots under inert gas (e.g., nitrogen) if possible [1]. Use the recommended storage temperatures.

Methodology for Measuring Partition Coefficients of Poorly Soluble Drugs

For your research in drug development, a relevant advanced methodology addresses the challenge of measuring the membrane-water partition coefficient (K) for highly hydrophobic compounds like this compound [7] [8].

  • The Challenge: Directly measuring K in DMSO-free aqueous buffers is impossible if the drug has poor solubility and high membrane affinity [7] [8].
  • The Solution: A strategy using DMSO as a chaotropic co-solvent to shift the partition coefficient into a measurable range [7] [8].
    • The partition coefficient is measured at several DMSO concentrations (e.g., 2.5% to 20% v/v) using a technique like Isothermal Titration Calorimetry (ITC).
    • The logarithm of the partition coefficient (log K) decreases linearly with the DMSO content.
    • The results are extrapolated back to zero DMSO to determine the intrinsic partition coefficient in a pure aqueous buffer [7] [8].

This workflow is illustrated below:

G Start Start with Poorly Soluble Drug StepA Measure Partition Coefficient (K) at varying DMSO concentrations (e.g., 2.5% to 20% v/v) Start->StepA StepB Plot log K vs. DMSO % StepA->StepB StepC Linear Extrapolation to 0% DMSO StepB->StepC Result Obtain Intrinsic Membrane-Water Partition Coefficient (K) StepC->Result

Frequently Asked Questions

Q1: Can I use solvents other than DMSO to dissolve this compound? Yes, it is also soluble in other organic solvents like ethanol and methanol [1] [9]. However, DMSO is often preferred for biological assays due to its ability to dissolve a wide range of compounds and its compatibility with many cellular and biochemical assays.

Q2: Why does the solubility increase in basic conditions? this compound is a weak acid (pKa ∼4.35) [2]. In basic conditions (pH > pKa), it undergoes deprotonation, forming a water-soluble carboxylate salt [9].

Q3: What are the key safety precautions when handling this compound? It may cause skin irritation, serious eye irritation, and respiratory irritation [1] [3]. Always wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Use adequate ventilation to minimize dust generation [2].

References

cumate induction concentration optimization 50-600 μM

Author: Smolecule Technical Support Team. Date: February 2026

Cumate Induction Concentration Optimization Guide

The table below summarizes the key quantitative findings from recent studies for easy reference.

Optimal Concentration Range Saturation Concentration Minimum Effective Concentration Key Experimental Organism/Cell Type Critical Performance Characteristics
50 - 600 μM [1] ~600 μM [1] 50 μM [1] Pseudomonas aeruginosa (PAO1) [1] Graded (dose-dependent) response; highly homogeneous expression at the single-cell level [1].
25 - 50 μM [2] Information missing Information missing Various Sphingomonads [2] Functional in a range of Alphaproteobacteria [2].
Manufacturer's recommended concentration Information missing Information missing Chicken DF1 & Quail QM7 cells [3] System shows low leakiness in the "off" state and successful induction in the "on" state [3].

Detailed Experimental Protocol

The following workflow diagram and detailed steps are adapted from a 2023 study that developed a synthetic cumate-inducible promoter for Pseudomonas aeruginosa [1]. This protocol is designed for a dose-response analysis to characterize the induction profile.

start Start Experiment prep Culture Preparation Grow P. aeruginosa PAO1 with pQFT-mNG reporter plasmid to exponential phase (OD₆₀₀ ~0.5-1.5) start->prep dose Cumate Dose Application Prepare cumate stock in ethanol. Add to cultures for final concentrations: 0, 50, 100, 200, 400, 600, 1000 μM prep->dose incubate Induction & Incubation Incubate cultures with cumate for a defined period (e.g., several hours) dose->incubate analyze Analysis of Response Use flow cytometry to measure mNeonGreen fluorescence. Assess population homogeneity and dose-response curve. incubate->analyze end Determine Optimal Range Identify linear range (50-600 μM) and saturation point (~600 μM) analyze->end

Step-by-Step Methodology:

  • Strain and Reporter Plasmid: Use Pseudomonas aeruginosa strain PAO1 harboring a plasmid where the cumate-inducible promoter PQJ controls the expression of the fluorescent reporter mNeonGreen (pQFT-mNG) [1].
  • Culture Preparation: Grow a preculture of the reporter strain for 8-10 hours to an OD₆₀₀ of approximately 1.0. Dilute this culture into fresh medium to a very low OD₆₀₀ (0.0005 to 0.001) to ensure fresh growth and consistent results [1].
  • Cumate Stock Solution: Prepare a 100 mM stock solution of cumate (4-isopropylbenzoic acid) in 100% ethanol. From this stock, prepare serial dilutions in ethanol to create 1000x concentrated working stocks for easy addition to cultures [2].
  • Dose Application: Once the cultures reach the exponential growth phase (OD₆₀₀ between 0.5 and 1.5), add the cumate working stocks to achieve the desired final concentrations across the range of 0 to 1000 μM. For the "no cumate" control, add an equal volume of pure ethanol [1].
  • Incubation and Measurement: Continue incubating the cultures with the inducer. Analyze the promoter activity using flow cytometry to measure mNeonGreen fluorescence. This method is critical as it allows you to confirm that the response is homogeneous across the entire cell population, not just an average effect [1].
  • Data Interpretation: Plot the fluorescence intensity against the cumate concentration. The system shows a graded response rather than a sharp switch. The log-log transformed data typically shows a linear relationship between 50 μM and 600 μM, with saturation occurring around 600 μM to 1 mM [1].

Troubleshooting FAQs

Q1: My gene expression is low even at high cumate concentrations. What could be wrong?

  • Verification of System Components: Ensure all genetic parts of the inducible system are present and functional. This includes the PQJ promoter (or equivalent), the reporter or gene of interest, and the repressor protein CymR. The system will not induce properly if CymR is not being expressed [1].
  • Cell Viability Check: High concentrations of solvents can be toxic. Confirm that the final concentration of ethanol from the cumate stock (typically 0.1% v/v) does not affect your cell's growth or viability. A growth curve with and without the solvent can rule this out [1].
  • Promoter-Host Compatibility: The PQJ promoter was specifically engineered for P. aeruginosa. If you are working in a different host, the core promoter element may not be recognized efficiently by the host's RNA polymerase. You may need to use a system developed for your specific organism or engineer a new promoter using a similar screening strategy [1] [2].

Q2: I see significant background expression (leakiness) even without cumate. How can I reduce this?

  • Confirm Repressor Expression: High background noise often indicates insufficient levels of the CymR repressor protein. Verify that the repressor gene is expressed from a strong, constitutive promoter suitable for your host [1].
  • Check Inducer Purity and Storage: Ensure the cumate stock is pure and has been stored correctly. Degraded inducer may not bind CymR effectively, leading to incomplete repression.
  • System Orthogonality: The cumate system is known to be orthogonal to common systems like the IPTG-inducible lac system. If you are using multiple systems, confirm there is no crosstalk. The cited studies show that the cumate system functions independently, which is a key advantage [1].

Q3: The expression level in my cells is inconsistent. How can I improve reproducibility?

  • Ensure Rapid and Homogeneous Induction: The PQJ system is characterized by its rapid and uniform response at the single-cell level. Inconsistencies often arise from uneven exposure to the inducer. Make sure cultures are well-aerated and shaken sufficiently during induction to keep the cumate evenly distributed [1].
  • Standardize Cell Density: The density of the cell culture at the time of induction can significantly impact results. Always induce cultures at the same, defined optical density (e.g., mid-exponential phase) for maximum reproducibility [2].
  • Use Appropriate Controls: Always include a no-cumate control (with solvent only) and a fully-induced control (e.g., 600 μM cumate) in every experiment to benchmark your results.

Key Technical Insights

The mechanism of the cumate-inducible system is summarized below. Understanding this can help in troubleshooting.

The system's performance is based on a repressor (CymR) that binds to operator sites (CuO) and blocks transcription. Adding cumate inactivates CymR, allowing gene expression to proceed [1] [2].

References

4-isopropylbenzoic acid storage stability tight closure

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the basic identifiers and properties of 4-Isopropylbenzoic acid?

    • A1: Also known as cumic acid or cuminic acid, it is a white to off-white crystalline powder with a CAS Number of 536-66-3 and a molecular formula of C₁₀H₁₂O₂ [1] [2].
  • Q2: How should this compound be stored to ensure its stability?

    • A2: To maintain stability, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area [2]. One supplier specifically recommends storing under an inert atmosphere (argon charged) and at cool temperatures between 2-8°C [3].
  • Q3: What are the known incompatibilities and decomposition products?

    • A3: this compound is incompatible with strong oxidizing agents [2]. If it thermally decomposes or combusts, it can generate irritating and toxic gases, including carbon monoxide and carbon dioxide [2].
  • Q4: Is this compound sensitive to air or moisture?

    • A4: The safety data sheet indicates it is stable under normal storage and handling conditions [2]. However, one supplier classifies it as air and heat sensitive, supporting the recommendation for storage in a tightly closed, cool, and inert environment [3].

Quantitative Data Summary

The table below consolidates key physical and chemical properties from the search results for easy comparison and reference.

Property Value Source / Reference
Melting Point 115 - 120 °C [1] [2] [4]
Boiling Point 271 - 272 °C [1] [2]
Density ~1.162 g/cm³ [1] [2]
pKa 4.35 (Predicted) [1] [2]
Water Solubility Sparingly soluble / slightly soluble [1] [4]
Solubility in Alcohol & Ether Soluble [1] [4]
Vapor Pressure 0.003 mmHg at 25 °C [2]
Partition Coefficient (Log P) 3.23 [2]
Flash Point 128 °C (Closed cup) [2]

Experimental Protocols & Handling

Protocol 1: General Handling and Storage

  • Container: Always use a tightly closed container to protect the substance from air and moisture, as it is sensitive to both [3] [2].
  • Environment: Store in a cool, dry, and well-ventilated area. For long-term stability, consider storing under an inert gas (argon) at 2-8°C [3].
  • Handling: Use with adequate ventilation. To minimize dust generation and accumulation, wear appropriate personal protective equipment (PPE), including protective gloves, eyeglasses, and a dust mask [2] [4].

Protocol 2: Solubility Testing The solubility profile can be used to identify and handle the compound.

  • Solvents: It is soluble in alcohol (e.g., ethanol, methanol) and diethyl ether. It is also reported to be soluble in sulfuric acid [4].
  • Procedure: To dissolve the compound, add it gradually to the chosen solvent (e.g., alcohol) and sonicate with intermittent shaking until fully dissolved [5].

Troubleshooting Common Issues

  • Issue: The compound has changed color or appearance.

    • Cause & Solution: This could indicate decomposition due to exposure to air, heat, or incompatible substances. Ensure the container is tightly sealed and stored in a cool, inert environment. Check for exposure to oxidizing agents [3] [2].
  • Issue: Need to verify the identity of the compound.

    • Cause & Solution: Key physical properties like its melting point (115-120°C) and characteristic faint green-woody-spicy odor can be used for preliminary identification [1] [2]. For definitive confirmation, techniques like HPLC (using a C18 column with a phosphoric acid/acetonitrile mobile phase) can be employed, similar to methods used for related benzoic acid derivatives [5].

Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing and ensuring the stability of this compound in the lab, based on the gathered information.

stability_workflow Start Start: Assess this compound Step1 Inspect Container Closure Start->Step1 Step2 Verify Storage Temperature (2-8°C Recommended) Step1->Step2 Step3 Check Storage Atmosphere (Inert Gas if Possible) Step2->Step3 Step4 Ensure No Contact with Incompatible Substances (Oxidizing Agents) Step3->Step4 Step5 Confirm Physical Appearance (White to Off-White Powder) Step4->Step5 EndStable Stable Step5->EndStable Meets all criteria EndCheck Investigate Further Step5->EndCheck Does not meet criteria (e.g., discoloration)

Key Takeaways for Researchers

  • Stability is Paramount: The key to maintaining the integrity of this compound in a research or drug development setting is proper storage: a tightly sealed container in a cool, dry, and ideally inert environment [3] [2].
  • Know the Incompatibilities: Be aware of its reactivity with oxidizing agents to prevent dangerous reactions or decomposition [2].
  • Use Appropriate PPE: Always minimize dust generation and use personal protective equipment, including gloves and eye protection, during handling [2] [4].

References

4-isopropylbenzoic acid residue on ignition specification 0.3% max

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Specifications

The table below summarizes the key technical data for 4-Isopropylbenzoic acid (also known as Cumic acid) from supplier specifications and scientific data [1] [2].

Property Specification / Value
CAS RN 536-66-3 [1] [2]
Molecular Formula C₁₀H₁₂O₂ [1]
Molecular Weight 164.20 g/mol [1] [2]
Purity >98.0% (GC)(T) [1]
Appearance White to almost white powder to crystal [1]
Melting Point 116.0 to 120.0 °C [1]
Boiling Point 125 °C at 0.2 mmHg [1] [2]
Solubility in Water Insoluble; 152 mg/l at 25 °C [1]
Solubility in Other Solvents Soluble in Alcohol; Slightly soluble in Ether [1]
Storage Refrigerated (0-10°C), Argon charged, Air and Heat Sensitive [1] [2]

Handling and Safety Information

Proper handling is crucial due to the compound's sensitivity.

  • Hazard Statements [1]:
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
  • Precautionary Measures [1]:
    • P264: Wash skin thoroughly after handling.
    • P280: Wear protective gloves/ eye protection/ face protection.
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Residue on Ignition Testing Guide

Since a specific protocol for this compound was not found, the following is a general workflow for determining Residue on Ignition (Sulfated Ash), based on standard pharmacopeial methods. You will need to validate this method for your specific compound.

Start Start Test Prep Weigh 1-2g of sample in ignited & tared crucible Start->Prep Wet Wet thoroughly with sulfuric acid Prep->Wet Heat1 Heat gently on hot plate until fumes are evolved Wet->Heat1 Ignite Ignite in muffle furnace at 600±50°C until carbon-free Heat1->Ignite Cool Cool in desiccator and weigh Ignite->Cool Calc Calculate % residue ((final weight / sample weight) * 100%) Cool->Calc End Report Result Calc->End

Frequently Asked Questions

Q1: The specification requires a maximum of 0.3% residue on ignition. What does this indicate about the compound's quality? A1: This specification is a limit test for the total amount of inorganic impurities (such as catalysts or salts from synthesis) present in the compound. A result below 0.3% indicates high purity from an inorganic contaminant perspective, which is critical for pharmaceutical applications to avoid unwanted side reactions or toxicity.

Q2: My sample turned yellow or brown during ignition instead of becoming white. What does this mean? A2: Discoloration suggests incomplete combustion of carbonaceous material. This can happen if the heating rate was too rapid, preventing gradual ashing, or if the sample contained high-molecular-weight organic impurities. Ensure you heat gently until fumes cease before moving to the high-temperature muffle furnace step.

Q3: How should I handle and store this compound to ensure accurate test results? A3: this compound is air and heat sensitive [1]. Always:

  • Store in a sealed container under an inert gas (like argon) in a refrigerator (0-10°C) [1] [2].
  • Bring the sample to room temperature in a desiccator before opening to prevent moisture condensation.
  • Weigh samples quickly to minimize exposure to air, which could potentially introduce inorganic particulates and skew your residue results.

Q4: Where can I find the definitive test method for residue on ignition? A4: For regulatory purposes, you must consult the current official compendia. The detailed methodology, including precise apparatus setup and procedural nuances, is described in USP General Chapter <281> "Residue on Ignition" or Ph. Eur. 2.4.14 "Sulfated Ash". These are the primary reference sources for drug development professionals.

I hope this technical support guide provides a solid foundation for your work. Should you need to obtain the compound for your testing, the suppliers listed in the search results (TCI Chemicals and Aladdin Scientific) offer it in various quantities [1] [2].

References

4-isopropylbenzoic acid water content analysis 0.3% max

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications for 4-Isopropylbenzoic Acid

The following table summarizes the key physical and chemical properties of this compound (Cuminic Acid) from a chemical supplier's data sheet [1].

Property Specification / Value
CAS RN 536-66-3 [1]
Purity >98.0% (GC)(T) [1]
Molecular Formula C₁₀H₁₂O₂ [1]
Molecular Weight 164.20 g/mol [1]
Physical State (20°C) White to Almost white powder to crystal [1]
Melting Point 116.0 to 120.0 °C [1]
Water Solubility Insoluble; 152 mg/l at 25 °C [1]
Storage Condition Refrigerated (0-10°C), Air Sensitive, Store under inert gas [1]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. [1]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water? It is practically insoluble in water, with a measured solubility of approximately 152 mg per liter at 25°C [1].

Q2: How should I store this compound to maintain its stability? The compound should be stored refrigerated between 0-10°C and under an inert gas atmosphere, as it is both air and heat sensitive [1].

Q3: Are there any specific handling precautions? Yes. You should wear protective gloves, eye protection, and face protection. The compound can cause skin irritation and serious eye irritation [1].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
Low Recovery in Aqueous Extraction Low water solubility of the compound [1]. Use an organic solvent (e.g., alcohol, ether) for extraction [1].
Unexpected Impurities in Analysis Compound degradation due to exposure to air or heat [1]. Ensure strict adherence to storage conditions: sealed under inert gas and refrigerated. Verify the integrity of the container upon receipt [1].
Difficulty in HPLC Analysis High polarity of underivatized phenols or carboxylic acids can lead to poor retention on reverse-phase columns [2]. Consider pre-column derivatization to improve chromatographic behavior and sensitivity. Benzoyl chloride has been used for this purpose with phenolic compounds [2].

General Workflow for Chemical Analysis

Since a specific method for water content was not found, the diagram below outlines a general analytical workflow you can adapt. For determining water content specifically, Karl Fischer (KF) titration is the standard industry method you would typically employ.

Start Sample Receipt & Inspection Storage Proper Storage (Refrigerated, Inert Gas) Start->Storage Prep Sample Preparation (Weighing, Dissolution) Storage->Prep Analysis Analytical Technique Prep->Analysis Identification Compound Identification (Melting Point, NMR) Analysis->Identification Quantification Quantification (Purity, Water Content) Analysis->Quantification For some methods Identification->Quantification Data Data Review & Reporting Quantification->Data

References

cumate solubility limit aqueous solution 1 mM

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • 1. What does the term "solubility limit" mean? The solubility limit is the maximum concentration of a solute (like cumate) that can dissolve in a specific solvent (like water) at a given temperature and pressure to form a stable, saturated solution. Beyond this point, any additional solute will not dissolve and will remain as a separate phase [1] [2].

  • 2. Why is my compound not dissolving in the aqueous solution? This is a common issue often explained by the "like dissolves like" rule. If your compound is non-polar or has high lipophilicity, it will have low solubility in a polar solvent like water [2]. The therapeutic potential of many compounds, such as curcumin and palmitoylethanolamide (PEA), is limited by their poor aqueous solubility, which is a frequent challenge in drug development [3] [4].

  • 3. What can I do if my compound is insoluble under standard conditions? Researchers employ various advanced techniques to overcome solubility limitations. The table below summarizes some common approaches:

Technique Basic Principle Key Advantage Example from Literature
Amorphous Solid Dispersions [5] Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state. Improves aqueous solubility and bioavailability. Used for various insoluble APIs.
Nanomilling [5] Reduces particle size to sub-micron range, increasing surface area for dissolution. Nearly universal approach; can be used for many insoluble molecules. Used to create commercial drug products.
Lipid-Polymer Hybrid Nanoparticles [4] Combines solubilizing properties of lipids with the structural benefits of polymers (e.g., PLGA). Enhances encapsulation and targeted delivery of lipophilic drugs. Successfully used to encapsulate Palmitoylethanolamide (PEA).
Solvent-Free Solid-State Synthesis [6] Uses mechanical force (ball milling) to conduct reactions in the solid state, bypassing solubility issues. Enables synthesis of organic molecules from insoluble starting materials. Used for Suzuki-Miyaura cross-coupling of insoluble aryl halides.
Cyclodextrin Complexation [5] The lipophilic drug is hosted in the hydrophobic cavity of a cyclodextrin ring, shielded from water. Shields hydrophobic functionality, improving apparent solubility and stability. Applied for various routes of administration.

Troubleshooting Guide & Experimental Protocols

Problem: Achieving Target Concentration in Aqueous Solution

This is a multi-faceted problem. The following workflow outlines a systematic approach to troubleshooting and resolving it.

Start Start: Cannot achieve 1 mM target concentration Step1 1. Confirm Compound Properties (e.g., log P, pKa, crystal form) Start->Step1 Step2 2. Pre-formulation Groundwork Assess thermal/light stability Step1->Step2 Step3 3. Select Enhancement Strategy Step2->Step3 MethodA A. Physical Modification (e.g., Nanomilling, Amorphous Forms) Step3->MethodA MethodB B. Chemical Modification (e.g., Salt Formation) Step3->MethodB MethodC C. Formulation Systems (e.g., Nanoparticles, Solubilizers) Step3->MethodC Step4 4. Design and Execute Experiment MethodA->Step4 MethodB->Step4 MethodC->Step4 Step5 5. Characterize Results (Particle size, solubility, stability) Step4->Step5 Success Success: Target Concentration Achieved Step5->Success

Protocol 1: Pre-formulation Stability Assessment Before investing in complex formulations, understand your compound's basic properties [5].

  • Thermal Stability: Subject a small sample of the compound to a temperature ramp (e.g., 40°C, 60°C, 80°C) for a set time (e.g., 1 hour). Analyze it post-heating via HPLC or TLC to check for degradation. This will determine if techniques like hot melt extrusion are viable.
  • Photo-stability: Expose a sample to UV light (e.g., in a stability chamber) and compare it to a sample stored in the dark. Use amber lighting during processing if the compound is light-sensitive [5].

Protocol 2: Preparation of a Nanosuspension via Nanomilling This is a robust, top-down method to increase dissolution rate [5].

  • Materials: Poorly soluble compound (e.g., 1 g), stabilizer (e.g., 0.1-0.5% w/v Poloxamer 407 or HPC-SL), milling media (e.g., zirconia beads, 0.3-0.6 mm diameter), purified water, high-energy bead mill.
  • Method:
    • Disperse the stabilizer in purified water to form the aqueous phase.
    • Add the compound to the aqueous phase with stirring to form a coarse pre-suspension.
    • Load the pre-suspension and the milling beads into the milling chamber.
    • Mill the suspension for a predetermined time (e.g., 30-120 minutes) or until the target particle size (e.g., Dv50 < 200 nm) is achieved. Monitor particle size periodically.
    • Separate the milled nanosuspension from the beads using a sieve.
  • Characterization: Analyze the final nanosuspension for particle size (DLS), polydispersity index (PDI), and zeta potential.

Protocol 3: Fabrication of Lipid-Polymer Hybrid Nanoparticles This method is excellent for encapsulating highly lipophilic compounds [4].

  • Materials: Polymer (e.g., PLGA), lipids (e.g., Stearic Acid, Gelucire 50/13), surfactant (e.g., Pluronic F68), organic solvent (e.g., Dichloromethane - DCM), your compound (e.g., PEA), probe sonicator, magnetic stirrer.
  • Method (Modified Solvent Evaporation):
    • Organic Phase: Dissolve the polymer, lipids, and your compound in DCM.
    • Aqueous Phase: Dissolve the surfactant in water.
    • Emulsification: Add the organic phase to the aqueous phase under sonication in an ice bath to form an emulsion.
    • Solvent Evaporation: Stir the emulsion at room temperature for several hours to evaporate the organic solvent, allowing nanoparticles to form.
    • Purification: Purify the nanoparticle suspension via dialysis or centrifugation to remove free compounds and surfactants.
  • Characterization: Determine particle size, PDI, zeta potential (DLS), encapsulation efficiency (HPLC), and morphology (TEM).

Advanced Techniques & Tools

Computational Solubility Prediction: Machine learning models are now powerful tools for pre-experimental planning. Models like FastSolv [7] can predict how well a molecule will dissolve in various organic solvents, helping researchers choose the right solvent for a reaction or formulation much more efficiently.

Alternative Synthetic Pathways: If solubility is a barrier to chemical synthesis, consider solvent-free mechanochemistry. Using a ball mill, cross-coupling reactions can be performed on insoluble starting materials in the solid state, bypassing dissolution issues entirely [6].

References

4-isopropylbenzoic acid recrystallization solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of 4-Isopropylbenzoic Acid

The following table summarizes the key properties of this compound (also known as Cumic or Cuminic acid) that are relevant for recrystallization [1] [2] [3]:

Property Value / Description
CAS RN 536-66-3 [1] [2] [3]
Molecular Formula C₁₀H₁₂O₂ [1] [2] [3]
Molecular Weight 164.20 g/mol [1] [2] [3]
Melting Point 116.0 to 120.0 °C [1] [2]
Appearance White to almost white powder to crystal [1]
pKa 4.35 (Predicted) [2] [3]
Water Solubility Sparingly soluble (152 mg/L at 25°C) [1] [2]
Solubility in Alcohol Soluble [1] [2]
Solubility in Ether Slightly soluble [1]

A Guide to Solvent Selection for Recrystallization

Since a specific solvent for this compound is not identified, you can use the general principles and workflow below to find one experimentally. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well when hot [4].

Start Start Solvent Selection Screen Test Single Solvents Start->Screen Success Ideal Solvent Found Screen->Success Criteria Met Fail1 Compound too soluble Screen->Fail1 High solubility at low temp Fail2 Compound not soluble Screen->Fail2 Low solubility at high temp Mix Test Solvent Pairs Fail1->Mix Add a miscible anti-solvent Fail2->Mix Add a miscible strong solvent Mix->Success Adjust ratio until criteria are met

Criteria for an Effective Solvent

An ideal recrystallization solvent should meet these conditions [4]:

  • No Chemical Reaction: It must not react with the compound.
  • Temperature-Dependent Solubility: The compound should have high solubility in the hot solvent and very low solubility in the cold solvent.
  • Impurity Management: Impurities should either be very soluble (remaining in the mother liquor) or completely insoluble (removed by filtration).
  • Practicality: The solvent should be volatile for easy removal, low in toxicity, and affordable.
Experimental Protocol for Testing Solvents
  • Prepare Samples: Place small amounts (10-50 mg) of your crude this compound into several small test tubes.
  • Test Solubility:
    • Add a few drops of a candidate solvent to one test tube and cool it in an ice bath. If the solid dissolves in 1-2 drops, the solvent is too effective at low temperatures.
    • If the solid remains, heat the test tube gently. If it dissolves completely upon heating, allow it to cool slowly. The formation of well-defined crystals indicates a good solvent candidate [4] [5].
  • Common Solvents to Test: Based on its solubility profile, you could start by testing alcohols (like methanol or ethanol) as the "good" solvent, and water or hexanes as the "anti-solvent."

Troubleshooting Common Recrystallization Problems

The table below outlines common issues you might encounter during recrystallization and their solutions [6].

Problem Possible Causes & Solutions

| No Crystals Form | Cause: Solution is not supersaturated. Solutions: • Scratch the inside of the flask with a glass rod. • "Seed" the solution with a tiny crystal of pure compound. • Let some solvent evaporate to concentrate the solution, then cool again. [6] | | Oil Formation | Cause: Compound melting or crashing out of solution too rapidly. Solutions: • Use a higher-boiling point solvent mixture. • Dissolve the compound in a warmer solvent and allow it to cool very slowly. • Re-dissolve the oil and use one of the techniques from "No Crystals Form". [6] | | Rapid Crystal Formation (Low Purity) | Cause: Fast cooling causes impurities to be trapped. Solutions: • Add a bit more solvent to slow the process. • Use a smaller flask to create a deeper solvent pool that cools slower. • Insulate the flask to encourage slow, gradual cooling. [6] | | Low Yield | Cause: Too much solvent was used, leaving product in the mother liquor. Solutions: • Concentrate the mother liquor by evaporation to get a "second crop" of crystals. • Ensure you use the minimum amount of hot solvent needed to dissolve the solid. [6] |

Frequently Asked Questions

What is the difference between this compound and cuminic acid?

There is no difference. Cuminic Acid and Cumic Acid are common synonyms for this compound [1] [2] [3].

Why should I use activated carbon during recrystallization?

Activated carbon (decolorizing charcoal) is added to the hot solution to adsorb colored, organic impurities. It should be used sparingly and only after the solid is fully dissolved, followed by a hot filtration to remove the carbon particles [4] [5].

How can I improve the crystal size and shape?

For larger, purer crystals, the key is slow cooling. After hot filtration, allow the solution to cool to room temperature slowly without disturbance. You can insulate the flask with towels or place it on an insulating surface. Slow cooling allows for the orderly formation of a pure crystal lattice [5].

References

improving 4-isopropylbenzoic acid assay purity 98% min

Author: Smolecule Technical Support Team. Date: February 2026

Key Physical & Chemical Properties

Understanding the fundamental properties of 4-isopropylbenzoic acid (Cuminic acid) is crucial for developing purification protocols. Here is a summary of its key characteristics:

Property Value Reference / Source
CAS Number 536-66-3 [1] [2] [3]
Molecular Formula C10H12O2 [1] [2]
Molecular Weight 164.20 g/mol [1] [2] [3]
Melting Point 117 - 120 °C [1] [3]
Water Solubility 0.15 mg/mL (25 °C); 152 mg/L (25 °C) [1] [3]
LogP 3.40 [1]
Primary Solubility Soluble in DMSO and Alcohol; slightly soluble in Ether [2] [3]
Storage Conditions Store at 2-8°C, argon charged; keep away from air and heat [3]

Purification by Recrystallization

Recrystallization from hot water is a highly effective method for purifying this compound, leveraging its favorable solubility profile where solubility increases with temperature [4] [5].

Experimental Workflow Diagram The recrystallization process can be visualized as follows:

G Start Start: Impure this compound A Dissolution in Hot Water Start->A Add solvent + boiling chips B Hot Filtration A->B Dissolve completely C Cooling for Crystallization B->C Clear hot solution D Vacuum Filtration C->D Crystals formed E Cold Wash D->E Collect crystals F Drying E->F Remove mother liquor End End: Pure Product F->End Weigh and analyze

Step-by-Step Protocol

  • Dissolution

    • Weigh approximately 1-2 g of impure this compound and transfer it to a 125-250 mL Erlenmeyer flask [4] [5].
    • Add a minimum amount of hot water (around 20-30 mL per gram) and a few boiling chips to prevent bumping [4] [5].
    • Heat the mixture on a hot plate to a gentle boil with continuous stirring until the solid completely dissolves. If undissolved particles remain, add hot water dropwise until dissolution is complete [4].
  • Decolorization and Hot Filtration

    • Remove the flask from the heat. If the solution is colored, cool it slightly and add a small spatula-tip of activated carbon. Continue heating and boiling for 5-10 minutes [5].
    • Set up a pre-heated Büchner funnel or fluted filter paper for hot filtration. Quickly filter the hot solution to remove insoluble impurities or activated carbon [4] [5].
  • Crystallization

    • Transfer the clear filtrate to a clean beaker, cover it to prevent contamination, and allow it to cool slowly to room temperature [4]. For better yield, you can further cool the solution in an ice bath after initial crystal formation [4].
    • If crystals do not form, try scratching the inner wall of the flask with a glass rod to provide a nucleation site [4].
  • Collection and Washing

    • Collect the crystals using vacuum (suction) filtration on a Büchner funnel [4] [5].
    • Use a spatula to transfer all crystals. Wash the crystals with two or three small portions (1-2 mL each) of ice-cold water to remove adhered impurities and mother liquor [4] [5].
  • Drying

    • Allow the aspirator to run for a few minutes to air-dry the crystals. Then, transfer the filter paper and crystals to a paper towel, press them dry, and finally dry completely under an infrared lamp or in a low-temperature oven [4] [5].
    • Determine the final weight and calculate the percent recovery [4].

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for precise purity assessment. Here are two validated methods:

HPLC Conditions for Analysis

Parameter Method 1: Reversed-Phase (C18) Method 2: Mixed-Mode (Anion-Exchange)
Column Amaze C18 SPF, 4.6x150 mm, 3 µm [6] Amaze HA, 3x100 mm, 3 µm [6]
Mobile Phase 30% Acetonitrile with 0.1% Trifluoroacetic acid (TFA) [6] Gradient of ACN/Water/Ammonium Formate (pH 3.7) [6]
Flow Rate 1.0 mL/min [6] 0.6 mL/min [6]
Detection UV @ 235 nm [6] UV @ 235 nm [6]
Injection Volume 3 µL [6] 3 µL [6]
Sample Concentration ~0.1 mg/mL [6] 0.2 mg/mL [6]

HPLC Troubleshooting Guide

Issue Possible Cause Solution
Peak Tailing - Strong interaction with residual silanols. - Use a mobile phase additive like 0.1% TFA to suppress silanol activity [6].
Poor Resolution - Inadequate selectivity of the mobile phase/column. - Switch to a mixed-mode column (e.g., Amaze HA) which provides different selectivity through combined reversed-phase and ion-exchange mechanisms [6].
Low Sensitivity - Suboptimal UV detection wavelength. - Confirm the maximum absorbance of your compound. 235 nm is a standard starting point for benzoic acid derivatives [6].

Common Problems & Solutions

This FAQ addresses specific issues researchers might encounter.

  • Q: How can I improve my recrystallization yield if I'm losing too much product?

    • A: Yield loss often occurs due to high solubility in the cold solvent. Ensure you use the minimum amount of hot solvent required for dissolution. Adding excess solvent is a common mistake. Furthermore, slow cooling and seeding can promote the formation of larger, purer crystals that are easier to collect [4] [5].
  • Q: My product is discolored even after recrystallization. What should I do?

    • A: Colored impurities are often organic pigments. A standard solution is to use a small amount of activated carbon during the hot filtration step. Remember to let the solution cool slightly below boiling before adding the carbon to prevent violent boiling, and then perform a hot filtration to remove it [5].
  • Q: The sample does not dissolve completely during the recrystallization process.

    • A: This indicates the presence of insoluble impurities. You should continue with the hot filtration step; these impurities will be removed by the filter paper. Do not add excessive solvent, as this will reduce your final yield [4].
  • Q: Why is it important to use cold water for washing the crystals?

    • A: Using ice-cold water is critical because it minimizes the dissolution of your purified product during the washing process. Using warm or room-temperature water would significantly redissolve your crystals, leading to a low yield [4].

References

Comparative Properties of Benzoic Acid and 4-Isopropylbenzoic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available key properties of these two compounds. Please note that information for Benzoic Acid is provided for context, as definitive side-by-side experimental data for all parameters is lacking in the search results.

Property Benzoic Acid 4-Isopropylbenzoic Acid
pKa (Predicted/Estimated) 4.20 [1] 4.35±0.10 [1]
Molecular Formula C₇H₆O₂ C₁₀H₁₂O₂ [2] [3] [1]
Molecular Weight (g/mol) 122.12 164.20 [2] [3] [1]
Melting Point (°C) 122 116 - 120 [3] [1]
Solubility in Water Slightly soluble 0.15 - 0.28 mg/mL [2] [3]
Key Structural Feature Electron-donating isopropyl group at the para position [1]

Separation Protocol Based on Acid Strength Difference

The core principle for separating these acids leverages their difference in acid strength. A 1968 study describes a method where a mixture of isomeric acids can be separated by exploiting the fact that stronger acids form more stable salts [4].

The workflow below illustrates this separation protocol:

start Mixture of Benzoic Acid and this compound step1 Dissolve in Dilute Base (e.g., NaOH) start->step1 step2 Formation of Salt Solutions: Sodium Benzoate & Sodium 4-Isopropylbenzoate step1->step2 step3 Fractional Precipitation with Mineral Acid (e.g., HCl) step2->step3 step4a Weaker Acid Precipitates First: This compound (Solid) step3->step4a step4b Stronger Acid Remains in Solution: Benzoic Acid (Salt Form) step3->step4b step5a Collect by Filtration step4a->step5a step5b Acidify to Precipitate Pure Benzoic Acid step4b->step5b

Step-by-step explanation of the protocol:

  • Salt Formation: The mixture of acids is dissolved in a dilute basic solution, such as sodium hydroxide (NaOH). This converts both benzoic acid and this compound into their water-soluble sodium salts (sodium benzoate and sodium 4-isopropylbenzoate) [4].
  • Fractional Precipitation: A mineral acid, like hydrochloric acid (HCl), is added gradually to the solution. This slowly reprotonates the salts, converting them back into their insoluble acid forms.
  • Selective Precipitation: The weaker acid (in this case, This compound, with a higher pKa) has a less stable conjugate base and is less soluble in the aqueous phase as the free acid. Therefore, it will precipitate out of the solution first as the pH is lowered [4].
  • Separation and Isolation: The precipitated this compound can be collected via filtration. Once the weaker acid is removed, the stronger acid (benzoic acid) can then be precipitated from the remaining solution by further acidification and collected separately [4].

Experimental Protocol for pKa Determination

To generate the comparative data yourself, you can determine the acid dissociation constant (pKa) using a potentiometric titration, a standard method for quantifying acid strength.

prep Prepare Acid Solution (Dissolve ~0.5 mmol in 100 mL 50/50 V/V Water-Ethanol) setup Setup: Calibrate pH Meter, Insert Electrode, Add Magnetic Stirrer prep->setup titrate Titrate with Standardized 0.01 M NaOH Solution setup->titrate record Record pH after each small volume addition of titrant titrate->record plot Plot pH vs. Volume of Base Added (Titration Curve) record->plot analyze Determine pKa at the point: pH = pKa (Half-equivalence point) plot->analyze

Detailed Methodology:

  • Solution Preparation: Accurately weigh approximately 0.5 mmol of the pure benzoic acid sample. Dissolve it in 100 mL of a 50/50 (v/v) mixture of water and ethanol. The co-solvent (ethanol) is often necessary due to the low solubility of these organic acids in pure water [3]. Repeat this process for pure this compound.
  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions. Place the acid solution in a beaker on a magnetic stirrer and immerse the pH electrode.
  • Titration: Using a burette, titrate the acid solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M). Add the base in small, precise increments (e.g., 0.1 mL).
  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the exact volume of base added and the corresponding pH value.
  • Data Analysis: Plot a titration curve (pH vs. volume of NaOH). The pKa of the acid is equal to the pH at the half-equivalence point (the volume of base required to neutralize half the acid). At this point on the curve, the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻].

Key Scientific Explanation

The difference in acid strength arises from the electronic effects of the substituent on the benzene ring.

  • Benzoic Acid serves as the reference. Its acidity is primarily influenced by the electron-withdrawing resonance effect of the carboxyl group, which stabilizes the conjugate base (benzoate ion).
  • This compound has an electron-donating isopropyl group in the para position. This group pushes electron density toward the benzene ring and, consequently, toward the carboxyl group. This donation increases the electron density on the oxygen atoms of the carboxyl group, making it harder for the proton (H⁺) to dissociate and destabilizing the conjugate base (the carboxylate anion) by increasing its negative charge density. Therefore, This compound is a weaker acid than benzoic acid, which is reflected in its higher pKa value [1].

References

4-isopropylbenzoic acid NMRShiftDB 20143554 spectral validation

Author: Smolecule Technical Support Team. Date: February 2026

1H and 13C NMR Data for 4-Isopropylbenzoic Acid

The table below summarizes the nuclear magnetic resonance (NMR) data for this compound (CAS 536-66-3), which can be used for spectral validation [1].

Table 1: Experimental NMR Data for this compound

NMR Type Solvent Frequency Assign. Shift (ppm) Assignment Interpretation
1H NMR CDCl₃ 90 MHz A 12.52 Carboxylic acid proton
B 8.05 Aromatic protons
C 7.32 Aromatic protons
D 2.97 CH group of isopropyl
E 1.276 CH₃ groups of isopropyl
13C NMR CDCl₃ - 1 172.64 Carbonyl carbon
2 155.42 Aromatic carbon
3 130.50 Aromatic carbon
4 127.15 Aromatic carbon
5 126.65 Aromatic carbon
6 34.41 CH group of isopropyl
7 23.67 CH₃ groups of isopropyl

Experimental Protocol for NMR Characterization

The following workflow outlines a general procedure for the NMR characterization of a compound like this compound, which ensures the collection of high-quality, reproducible data.

Start Start: Prepare Sample A Weigh 5-10 mg of pure compound Start->A B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry NMR tube B->C D Acquire NMR Spectrum C->D E ¹H NMR Experiment (90 MHz or higher) D->E F ¹³C NMR Experiment D->F G Process Data (Apply Fourier Transform) E->G F->G I Report chemical shifts (δ), multiplicity, integration, coupling constants (J) G->I H Analyze & Report I->H

Guide to Interpretation and Validation

  • Spectral Validation: To validate a spectrum, compare the chemical shifts (δ) in your experimental data directly with the reference data provided in Table 1. The most diagnostic features are the characteristic downfield signal of the carboxylic acid proton and the specific pattern of the isopropyl group [1].
  • Current Limitations: The available search results only contain data for this compound itself. A comprehensive comparison guide would require equivalent high-quality NMR data for other substituted benzoic acids or similar aromatic compounds, which are not present in the current findings.

Suggestions for Further Research

To create a complete comparative guide, you may need to consult specialized chemical databases and literature. Here are suggested next steps:

  • Consult Specialized Databases: Search platforms like Reaxys, SciFinder, or the SDBS (Spectral Database for Organic Compounds) for NMR data on comparable compounds such as 4-methylbenzoic acid, 4-tert-butylbenzoic acid, or benzoic acid itself.
  • Analyze Trends: With additional data, you can analyze how different substituents on the aromatic ring systematically affect the chemical shifts of the aromatic protons and the carboxylic acid group.
  • Reproduce the Protocol: You can use the experimental workflow provided above to run and validate your own NMR spectra.

References

4-isopropylbenzoic acid ortho meta substituted isomer comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Comparison

The table below summarizes the core differentiating properties of the three isomers, primarily defined by the relative positioning of the substituents.

Isomer IUPAC Name Substituent Relationship Directing Effect & Reactivity in EAS [1]
Ortho 2-Isopropylbenzoic acid 1,2-disubstitution The isopropyl (-C(OH)(CH₃)₂) group is an ortho-/para- director. However, the carboxylic acid (-COOH) group is a strong meta- director. The ortho position experiences significant steric hindrance.
Meta 3-Isopropylbenzoic acid 1,3-disubstitution Both substituents direct electrophiles to the same position (between them). The -COOH group dominates, making this isomer a strong meta- director.
Para 4-Isopropylbenzoic acid 1,4-disubstitution The -C(OH)(CH₃)₂ group is an ortho-/para- director, but the -COOH is a meta- director. They direct to different rings, but the -COOH group deactivates the ring overall.

In electrophilic aromatic substitution (EAS) reactions, the interaction between the two substituents is key [1]:

  • The carboxyl group (-COOH) is a meta-directing and deactivating group because it withdraws electron density from the ring.
  • The isopropyl group (-C(OH)(CH₃)₂) is an ortho-para directing and activating group due to its electron-donating nature.
  • In the meta isomer, the directing effects are compatible, as both groups push subsequent substitutions to the same meta position.
  • In the ortho and para isomers, the directing effects are in conflict, with each group trying to direct new substituents to different positions on the ring.

Experimental Considerations for Comparison

For a practical comparison relevant to drug development, you would typically investigate the following experimental protocols, though specific data for this compound isomers needs specialized literature or experimental work:

  • Synthesis and Separation: These isomers are typically synthesized via directed ortho-metalation or cross-coupling reactions, or they arise as mixture from Friedel-Crafts acylation/alkylation of benzoic acid derivatives. Separation relies heavily on techniques like preparative-scale chromatography (HPLC) or selective crystallization [2].
  • Key Analytical Data for Characterization: After synthesis and isolation, you would characterize and differentiate the isomers using:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The proton environment in the ortho isomer, especially the aromatic proton adjacent to both substituents, would experience unique shielding/deshielding effects. Proton coupling constants (J-values) also provide structural clues.
    • Mass Spectrometry (MS): Used to confirm the molecular mass and identify fragmentation patterns unique to each isomer's structure.
  • Performance and Property Analysis: For your comparison guide, experimental data should include:
    • Solubility and Partition Coefficient (Log P): Measure solubility in various solvents and buffer solutions at different pH levels to determine Log P, a critical parameter for predicting drug absorption and distribution.
    • Melting Point: A fundamental physical property for identifying and assessing the purity of a crystalline compound; each isomer will have a distinct melting point.
    • Acidity Constant (pKa): The electron-donating isopropyl group in the ortho and para positions can slightly influence the acidity of the carboxylic acid group compared to the meta isomer.

Navigating Information and Next Steps

The relationship between substituent position and chemical behavior is a core principle in organic chemistry [1]. The following diagram illustrates the logical decision process for comparing these isomers.

G cluster_core Core Comparison Areas Start Start: Compare Ortho, Meta, Para Isomers A Structure & Nomenclature Start->A B Synthesis & Separation Start->B C Chemical Reactivity Start->C D Physical & Biological Properties Start->D A1 Identify substituent positions (1,2-, 1,3-, 1,4-) A->A1 B1 Analyze separation methods (e.g., HPLC, Crystallization) B->B1 C1 Determine directing effects for Electrophilic Substitution C->C1 D1 Measure pKa, LogP, Melting Point, & biological activity D->D1

To find the experimental data you need:

  • Refine Your Literature Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed. Search for the IUPAC names (2-Isopropylbenzoic acid, 3-Isopropylbenzoic acid, This compound) specifically.
  • Explore Related Compounds: If data on isopropylbenzoic acid is scarce, look for studies on similar structures (e.g., methylbenzoic acids, ethylbenzoic acids) to infer trends.
  • Consult Analytical Handbooks: Reference texts like the "CRC Handbook of Chemistry and Physics" or "Vogel's Textbook of Practical Organic Chemistry" may contain physical property data for these isomers.

References

cumate-inducible vs IPTG lacIq-Ptac system orthogonality

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of the Two Systems

The table below summarizes the core characteristics of the cumate and IPTG-inducible systems based on recent research.

Feature Cumate-Inducible System (PQJ Promoter) IPTG-Inducible System (lacIq-Ptac)
Core Component Origins Repressor (CymR) and operator (CuO) from Pseudomonas putida F1 cym/cmt operon [1]. Repressor (LacI) and operator from E. coli lac operon [2].
Inducer Molecule Cumate (4-isopropylbenzoic acid) [1]. IPTG (isopropyl β-d-1-thiogalactopyranoside) [2].
Mechanism of Action Repressor (CymR) binds operator (CuO) to block transcription; cumate binding inactivates CymR, allowing transcription [1]. Repressor (LacI) binds operator to block transcription; IPTG binding inactivates LacI, allowing transcription [2].
Induction Profile Graded response over a range of cumate concentrations (50 μM to 1 mM); rapid and homogeneous at the single-cell level [1]. Well-characterized inducer; specific single-cell performance in P. aeruginosa may require validation [1].
Reported Orthogonality Yes; functions independently without crosstalk with the IPTG lacIq-Ptac system [1]. Yes; functions independently without crosstalk with the cumate system [1].
Key Advantages Tight (low leakiness), tunable, inducer is membrane-permeant (no transporter needed), and orthogonal to common systems [1]. Well-established, widely used, and familiar to many researchers [1] [2].

Supporting Experimental Evidence

The orthogonality and performance of the synthetic cumate-inducible PQJ system were demonstrated in a 2023 study on Pseudomonas aeruginosa [1].

  • Experimental Protocol: Researchers introduced a plasmid containing the mNeonGreen gene under the control of the newly developed PQJ promoter into P. aeruginosa PAO1. They grew the bacterial cultures to exponential phase and then exposed them to varying concentrations of cumate (0 to 1 mM). Promoter activity was quantitatively measured using flow cytometry to assess fluorescence at the single-cell level [1].
  • Key Findings on Orthogonality: The study explicitly states that "PQJ and cumate are orthogonal to the frequently used isopropyl β-d-thiogalactopyranoside (IPTG)-regulated lacIq-Ptac expression system." This means that the repressor protein (CymR) of the cumate system does not recognize the lac operator, and the LacI repressor does not recognize the CuO operator. Consequently, the two systems can function independently within the same cell without interfering with each other [1].
  • Performance Data: The experiments confirmed that the PQJ system is tight (showing minimal background fluorescence in the absence of inducer) and tunable (exhibiting a graded, dose-dependent response to cumate concentration). Flow cytometry profiles confirmed a homogeneous, unimodal response across the cell population, which is critical for consistent experimental outcomes [1].

A Guide for Researchers

For scientists and drug development professionals, choosing between or combining these systems depends on the project's goals.

  • Use the Cumate System (PQJ) when: You are working with P. aeruginosa and need a tightly regulated, tunable, and modern system with proven single-cell performance. It is also the ideal choice when you need to run a second, independent genetic circuit alongside a traditional IPTG-controlled system [1].
  • Use the IPTG System when: Your experimental setup is already optimized for this classic system, and your requirements for single-cell homogeneity in your specific host organism are already met.
  • Combine Both Systems for: Advanced synthetic biology applications such as building complex logic gates, studying genetic interactions, or independently controlling the expression of two different genes or pathways in the same cell. Their proven orthogonality makes them perfect for this purpose [1] [2].

Visualizing the Orthogonal Systems

The following diagram illustrates the independent mechanisms of the two orthogonal gene expression systems.

G Cumate Cumate IPTG IPTG CymR CymR Cumate->CymR Binds & Inactivates LacI LacI IPTG->LacI Binds & Inactivates Pqj PQJ Promoter (CuO Operator) CymR->Pqj Binds & Represses Ptac Ptac Promoter (lac Operator) LacI->Ptac Binds & Represses Gene1 Gene of Interest 1 Pqj->Gene1 Transcription Gene2 Gene of Interest 2 Ptac->Gene2 Transcription

References

4-isopropylbenzoic acid mono di tri isopropyl derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

A Glimpse at the Substituted Benzoic Acids

The table below summarizes the key information I found for 4-isopropylbenzoic acid and the other derivatives mentioned in the search results.

Compound Name CAS Number Substituent Pattern Key Identified Properties & Synthesis Notes

| This compound (Cumic acid) | 536-66-3 [1] [2] [3] | Mono-isopropyl | Molecular Weight: 164.20 g/mol [2] [3] Melting Point: 117-118 °C [1] [2] pKa: ~4.23-4.35 [1] [2] Log P: ~2.86-3.40 [1] [2] Synthesis: Oxidation of p-cymene or cuminic aldehyde; modern methods from β-pinene or via ultrasonic irradiation [4] [2] [5]. | | 2,4-Di-isopropylbenzoic Acid | Information Missing | Di-isopropyl | Synthesis Note: Obtained via isopropylation of halogenobenzenes, followed by separation and carbonation [6]. Specific physical/chemical property data is not available in the search results. | | 2,6-Di-isopropylbenzoic Acid | Information Missing | Di-isopropyl | Synthesis Note: Obtained alongside the 2,4-di-isopropyl isomer via the same method [6]. Specific physical/chemical property data is not available in the search results. | | 2,4,5-Tri-isopropylbenzoic Acid | Information Missing | Tri-isopropyl | Synthesis Note: Obtained as part of a mixture of mono-, di-, and tri-isopropyl derivatives [6]. Specific physical/chemical property data is not available in the search results. | | 2,4,6-Tri-isopropylbenzoic Acid | Information Missing | Tri-isopropyl | Synthesis Note: Obtained as part of a mixture of mono-, di-, and tri-isopropyl derivatives [6]. Specific physical/chemical property data is not available in the search results. |

Synthesis and Separation Methods

A common historical method for obtaining these compounds involves the isopropylation of bromo- or iodo-benzene, which yields a mixture of mono-, di-, and tri-isopropyl halogenobenzenes [6]. The corresponding benzoic acids are then produced through carbonation.

  • Separation Principle: The individual acids are separated by exploiting the "large differences in acid strengths" between them. This is achieved from solutions of their salts by fractional precipitation with mineral acid [6].
  • Modern Synthesis for this compound: Newer, more efficient methods have been developed specifically for the 4-isopropyl derivative:
    • Ultrasonic Irradiation: A reported method uses 4-isopropylbenzyl alcohol as a starting material with diethylene glycol dimethyl ether under ultrasonic irradiation (40 KHz/30 W/70°C for 30 minutes), achieving a high yield of 98% [2] [5].
    • β-Pinene Route: An industrially promising method uses β-pinene (a natural product) as a raw material. The process involves oxidation to notopine acid, followed by dehydration and ring-opening with sulfuric acid to produce dihydrocumic acid, and finally catalytic dehydrogenation to yield this compound [4] [2].

The following diagram illustrates the modern synthesis pathway starting from the natural compound β-pinene.

G Start β-Pinene (Natural Product) Step1 Oxidation Start->Step1 Intermediate1 Notopine Acid Step1->Intermediate1 Step2 Dehydration & Ring-Opening (H₂SO₄) Intermediate1->Step2 Intermediate2 Dihydrocumic Acid Step2->Intermediate2 Step3 Catalytic Dehydrogenation Intermediate2->Step3 End This compound Step3->End

Research Context and Bioactivity

These compounds primarily serve as building blocks in organic synthesis and scientific research.

  • Chemical Applications: this compound is used in the synthesis of various organic compounds, including triorganotin carboxylates and other complex structures [2] [3]. It is considered a versatile carboxylic acid in synthetic organic chemistry [3].
  • Relevant Bioactivity Finding: In a machine learning study screening for bioactive natural compounds, This compound was predicted to potentially inhibit the Cox-1 enzyme based on its high structural similarity to known drugs. However, experimental validation did not confirm this activity, highlighting that structural similarity does not always guarantee functional bioactivity [7].

References

4-isopropylbenzoic acid KEGG Compound C06578 metabolic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Information

The following table summarizes the confirmed identifiers and basic chemical data for 4-isopropylbenzoic acid from biochemical databases.

Property Details
Common Name This compound [1] [2]
Synonymous Names Cumic acid, p-cumic acid, Cuminic acid, p-Isopropylbenzoic acid [1] [3] [2]
KEGG Compound ID C06578 [4] [3]
CAS Registry Number 536-66-3 [1] [4] [3]
Chemical Formula C10H12O2 [1] [4] [2]
Average Molecular Weight 164.20 g/mol [1] [3] [2]
Canonical SMILES CC(C)C1=CC=C(C=C1)C(O)=O [1] [2]
Classification Aromatic Monoterpenoid [1] [2]

Experimental & Predicted Physicochemical Properties

The experimental and predicted physicochemical data for the compound are summarized in the table below.

Property Value Type (Experimental/Predicted) Source
Melting Point 117 - 118 °C Experimental [1]
Melting Point 117 - 120 °C (lit.) Experimental [5]
Water Solubility 0.15 mg/mL at 25 °C Experimental [1]
Water Solubility 0.28 g/L Predicted [1] [2]
LogP 3.40 Experimental [1] [2]
LogP 2.86 Predicted [1] [2]
pKa (Strongest Acidic) 4.23 Predicted [1] [2]
pKa 4.36 (25°) Experimental [2]
Density 1.1±0.1 g/cm³ Experimental [5]
Boiling Point 271.8±19.0 °C at 760 mmHg Predicted [5]
Flash Point 128.1±16.2 °C Predicted [5]

Reported Biological Activities

The search results indicate specific biological activities for this compound, though detailed experimental protocols are not fully elaborated.

  • Antifungal Activity: The compound is isolated from the stem bark of Bridelia retusa and exhibits antifungal activities [3] [5].
  • Tyrosinase Inhibition: It acts as a reversible and uncompetitive inhibitor of mushroom tyrosinase. In one cited study, inhibitors were evaluated by measuring their IC50 values, which is the concentration required for 50% inhibition of enzyme activity [5].

Research Workflow for Metabolic Pathways

The diagram below outlines a suggested workflow for investigating the metabolic pathways of a compound like this compound.

Start Start: Identify Compound (e.g., this compound) Step1 1. Confirm Basic Identifiers (CAS, KEGG ID, Formula) Start->Step1 Step2 2. Check Major Databases (KEGG, MetaCyc, HMDB) Step1->Step2 Step3 3. Analyze Search Results Step2->Step3 Step4 4. Pathway Found? Step3->Step4 Step5 5. Investigate Related/General Pathways Step4->Step5 No Step7 7. Conduct Experimental Validation Step4->Step7 Yes Step6 6. Search Scientific Literature Step5->Step6 Step6->Step7

References

4-isopropylbenzoic acid ChEBI CHEBI:28122 metabolite role

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Isopropylbenzoic Acid

The table below summarizes the core identification and properties of this compound, also known as p-cumic acid or cuminic acid [1] [2] [3].

Property Description
Common Name This compound, p-Cumic acid, Cuminic acid [1] [2] [4]
IUPAC Name 4-(propan-2-yl)benzoic acid [2] [4] [5]
CAS Registry Number 536-66-3 [2] [4] [6]
ChEBI ID CHEBI:28122 [1] [2] [5]
Chemical Formula C₁₀H₁₂O₂ [2] [6] [7]
Average Molecular Weight 164.20 g/mol [2] [4] [7]
Class Aromatic monoterpenoid [2] [3]
Melting Point 116 - 120 °C [4] [7]
Water Solubility 0.15 - 0.28 mg/mL (sparingly soluble) [2] [7] [3]
Experimental logP 3.40 [2] [3]

Experimental Data on Bioactivity

A relevant experimental study used a machine-learning approach to predict the protein-targeting potential of natural compounds, including this compound [8]. The workflow and key finding are summarized below.

Start Start: Dataset of 1,410 FDA-approved drugs with known protein targets A Compute Predictor Variables: - 7 molecular fingerprints - Maximum common substructure (MCS) - 225 physicochemical descriptors Start->A B Train ML Classifier (Random Forest Model) AUC-ROC: 0.9 A->B C Apply Model to Predict Targets of ~11,000 Natural Compounds B->C D Experimental Validation of Selected Predictions C->D E Result: this compound Did NOT inhibit Cox-1 enzyme D->E

Supporting Experimental Protocol [8]:

  • Objective: To assess functional similarity between natural compounds and approved drugs by combining multiple chemical similarity metrics and physicochemical properties using a machine-learning approach.
  • Methodology:
    • Model Training: A Random Forest binary classifier was trained using drugs with shared protein targets. Predictor variables included seven different molecular fingerprints (Morgan, Featmorgan, AtomPair, etc.), maximum common substructure (MCS) data, and 225 molecular descriptors.
    • Prediction: The trained model was used to predict the protein targets of natural compounds by comparing them to the drugs.
    • Validation: Predictions were experimentally validated using in-vitro assays.
  • Key Finding: While the model successfully predicted and validated Cox-1 inhibition by another compound (5-methoxysalicylic acid), This compound, despite a high similarity score in one metric, did not show inhibitory activity against the Cox-1 enzyme in the experimental test [8].

How to Proceed with Your Comparison Guide

The information available is sufficient to describe this compound and present one key negative experimental result, but it may be incomplete for a full comparative guide. To build a more comprehensive document, you could:

  • Identify Key Comparators: Determine which specific alternative metabolites or compounds (e.g., other benzoic acid derivatives or monoterpenoids) you wish to compare against this compound.
  • Define Comparison Parameters: Decide on the key performance or property metrics for your guide, such as binding affinity for specific targets, solubility, bioavailability, or toxicity profiles.
  • Deepen Literature Search: Conduct a targeted search for scientific literature that directly compares these compounds in the contexts you've defined.

References

4-isopropylbenzoic acid GC-MS analysis purity verification

Author: Smolecule Technical Support Team. Date: February 2026

Quality Specifications for 4-Isopropylbenzoic Acid

The following table summarizes the typical purity and analytical specifications for this compound (CAS 536-66-3) from a major chemical supplier [1]. This can serve as a benchmark for quality verification.

Parameter Specification / Value
CAS RN 536-66-3
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Purity (GC) > 98.0%
Purity (Neutralization Titration) > 98.0%
Appearance White to almost white powder to crystal
Melting Point 116.0 to 120.0 °C
  • Synonyms: The compound is also known as Cuminic Acid and p-Isopropyl benzoic acid [1] [2].
  • Handling & Storage: It is recommended to store this compound in a refrigerated (0-10°C) environment, under inert gas, as it is air and heat sensitive [1].

Experimental Protocol for Purity Verification by GC-MS

While a specific method for this compound was not detailed in the search results, the protocol below is a standard, robust approach for the GC-MS analysis of such organic acids. You can use this as a starting point and optimize it for your specific instrument.

1. Sample Preparation

  • Solvent: Prepare a stock solution in DMSO. A typical concentration is 10-100 mg/mL [2].
  • Dilution: Further dilute the stock solution with a suitable GC-MS solvent (e.g., methanol or dichloromethane) to a working concentration of approximately 1-10 µg/mL. Note: Ensure the final DMSO concentration is low enough to avoid damaging the GC column or causing intense solvent peaks.
  • Filtration: Pass the final solution through a 0.22 µm or 0.45 µm PTFE syringe filter to remove any particulate matter.

2. GC-MS Analysis Conditions These parameters are generalized and should be optimized based on your instrument and column.

  • GC Column: Fused silica capillary column (e.g., 5% phenyl polysiloxane, 30 m length x 0.25 mm i.d. x 0.25 µm film thickness).
  • Injector: Split/splitless mode.
  • Injection Temperature: 250–280 °C.
  • Carrier Gas: Helium.
  • Oven Temperature Program:
    • Initial Temperature: 50–80 °C (hold for 1–2 min)
    • Ramp Rate: 10–20 °C/min
    • Final Temperature: 280–300 °C (hold for 5–10 min)
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI) at 70 eV.
    • Ion Source Temperature: 230 °C.
    • Transfer Line Temperature: 280–300 °C.
    • Scan Range (m/z): 40–350.

3. Data Interpretation and Purity Assessment

  • Chromatogram: A single, sharp peak in the Total Ion Chromatogram (TIC) is a primary indicator of high purity.
  • Mass Spectrum: The mass spectrum of the main peak should be compared to a reference standard spectrum from a library (e.g., NIST/EPA/NIH Mass Spectral Library). A high match factor confirms the compound's identity.
  • Purity Calculation: The area percentage of the main peak in the TIC relative to the total area of all integrated peaks provides an estimate of chemical purity.

The workflow below illustrates the key steps in this analytical process:

Start Start GC-MS Analysis Prep Sample Preparation (Dissolve in DMSO & filter) Start->Prep Inject GC-MS Injection & Run Prep->Inject Data Data Acquisition Inject->Data Interpret Data Interpretation Data->Interpret ID Identity Verified? Interpret->ID ID->Prep No, re-prepare Pure Purity Verified? ID->Pure Yes Pure->Prep No, re-prepare Result Analysis Complete Pure->Result Yes

Research Context and Alternative Applications

  • Biological Research: In scientific studies, this compound is noted for its role as a substrate for the bacterial cytochrome P450 enzyme (CYP199A4), where it undergoes oxidation via both hydroxylation and desaturation pathways [3]. It has also been studied for its antifungal activity and as a reversible, uncompetitive inhibitor of mushroom tyrosinase [2].
  • Analytical Chemistry Context: The detection of aromatic carboxylic acids and their salts (like benzoates) is a topic of interest in advanced fields such as planetary science, for example, in the analysis of Martian soil with instruments like the Sample Analysis at Mars (SAM) suite. This underscores the importance of robust analytical techniques like pyrolysis and derivatization GC-MS for these types of compounds [4].

Key Considerations for Researchers

  • Titration as a Complementary Technique: The specification sheet mentions purity analysis by neutralization titration [1]. For high-precision work, using this method in conjunction with GC-MS can provide a more comprehensive assessment of purity.
  • Handling is Critical: The air- and heat-sensitive nature of the compound [1] means that improper storage or sample handling can lead to degradation, which would directly impact the accuracy of your purity verification results.

References

4-isopropylbenzoic acid tyrosinase inhibition IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

The Status of 4-Isopropylbenzoic Acid

The table below summarizes the available information on this compound in the context of bioactivity screening.

Property Description
Tyrosinase Inhibition IC50 Not experimentally determined in the searched literature
Bioactivity Profile Identified in a machine learning study as a negative control; not predicted to inhibit the Cox-1 enzyme despite high structural similarity scores [1]
Chemical Role Classified as a plant metabolite [2]
Available Data Purity, structural data, and physical properties are available from commercial chemical suppliers [3] [2]

Established Tyrosinase Inhibitors for Comparison

For your research, it is useful to compare the missing data for this compound with the well-characterized IC50 values of other known inhibitors, as shown in the table below.

Inhibitor Name Reported IC50 Value Experimental Context
Kojic Acid [4] 23.64 ± 2.56 µM Standard inhibitor used in laboratory assays (e.g., with L-dopa as substrate).
2-Hydroxytyrosol [5] 32.5 µM Cell-free extract of B16 melanoma cells.
Compound 9q (a novel isopropylquinazolinone) [4] 34.67 ± 3.68 µM Synthesized derivative tested against mushroom tyrosinase.
ML233 [6] N/A (Effective at 20 µM in vivo) Small molecule inhibitor; reduces melanin in zebrafish embryos; determined to be a direct tyrosinase inhibitor.

Experimental Pathway for Tyrosinase Inhibition

To guide your own IC50 determination experiments, the following workflow outlines the standard protocol used in the cited research. The process typically involves using mushroom tyrosinase (Agaricus bisporus) as a model enzyme, which is commercially available and highly homologous to the human enzyme [7] [8].

cluster_1 Key Components cluster_2 Measurement start Experimental Workflow for Tyrosinase IC50 Determination step1 Enzyme Assay Setup start->step1 step2 Inhibitor Addition step1->step2 step3 Reaction Initiation & Monitoring step2->step3 step4 Data Analysis step3->step4 comp1 Enzyme Source: Mushroom Tyrosinase comp1->step1 comp2 Substrate: L-DOPA or L-Tyrosine comp2->step1 comp3 Positive Control: Kojic Acid comp3->step2 meas1 Spectrophotometric Analysis meas1->step3 meas2 Monitor Dopachrome Formation at 475 nm meas2->step3

The standard protocol can be broken down as follows [7] [4] [5]:

  • Enzyme Assay Setup: The reaction mixture typically includes phosphate buffer (pH ~6.8) and the enzyme. The substrate is most commonly L-DOPA to measure the enzyme's diphenolase activity [7].
  • Inhibitor Addition: Test compounds are dissolved in a suitable solvent like DMSO. A range of concentrations is prepared and added to the reaction mixture. Kojic acid is routinely used as a positive control to validate the experiment [4].
  • Reaction Initiation & Monitoring: The reaction is started by adding the substrate. The formation of dopachrome, a red-colored product, is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm over time [7].
  • Data Analysis: The percent inhibition of tyrosinase activity is calculated for each inhibitor concentration. The IC50 value—the concentration that causes 50% inhibition of enzyme activity—is then determined from the dose-response curve [4].

Interpretation and Research Path Forward

The absence of data for this compound, coupled with its use as a negative control in another study, suggests it is not a known potent tyrosinase inhibitor [1]. The structural similarity of active compounds like the isopropylquinazolinone 9q indicates that an isopropyl group can be part of an effective inhibitor pharmacophore, but its placement and the surrounding molecular structure are critical [4].

To proceed with your research:

  • Perform Original Testing: You may need to determine the IC50 value yourself by implementing the experimental protocol outlined above.
  • Explore Analogues: Consider investigating structurally related compounds with documented activity, such as the isopropylquinazolinone derivatives [4] or the direct inhibitor ML233 [6], as more promising starting points for drug development.

References

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Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 Da

Monoisotopic Mass

164.083729621 Da

Heavy Atom Count

12

LogP

3.4 (LogP)
3.40

Appearance

Solid

Melting Point

117 - 118 °C

UNII

6LP0WTM1JB

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

536-66-3

Wikipedia

Cumic acid

General Manufacturing Information

Benzoic acid, 4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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